Infrared (IR) Spectroscopy of tert-Butyl N-(5-Fluorothiophen-2-yl)carbamate: An In-Depth Technical Guide
Executive Summary As a Senior Application Scientist, I frequently encounter complex heterocyclic building blocks that demand rigorous analytical validation. tert-Butyl N-(5-fluorothiophen-2-yl)carbamate is a prime exampl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter complex heterocyclic building blocks that demand rigorous analytical validation. tert-Butyl N-(5-fluorothiophen-2-yl)carbamate is a prime example—a highly functionalized molecule featuring a fluorinated thiophene core protected by a tert-butyloxycarbonyl (Boc) group. Fluorothiophenes are highly valued in drug development as bioisosteres for phenyl rings, offering modulated lipophilicity and metabolic stability.
Infrared (IR) spectroscopy serves as a frontline, non-destructive analytical technique to verify the structural integrity of this compound. By interrogating the vibrational modes of the molecule, we can confirm the presence of the Boc protection, assess the electronic impact of the fluorine atom, and monitor potential degradation (such as premature deprotection). This guide dissects the causality behind the experimental choices and spectral features of this critical intermediate.
Molecular Architecture & Vibrational Causality
To interpret the IR spectrum accurately, we must first deconstruct the molecule into its three primary vibrational domains, understanding the physical causality behind each expected signal:
The Secondary Carbamate (Boc Group): This moiety contains a secondary amine (N-H), a carbonyl (C=O), and a bulky aliphatic tert-butyl group. The N-H and C=O bonds are highly sensitive to their local environment. In the solid state, intermolecular hydrogen bonding weakens the C=O bond (lowering its force constant) while simultaneously broadening the N-H stretching signal[1].
The Thiophene Core: A five-membered, sulfur-containing heteroaromatic ring. The delocalized
-electron system dictates the C=C and C-H stretching frequencies.
The Fluorine Substituent (C-F): Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the thiophene ring. This alters the force constants of the adjacent C=C bonds, typically resulting in a stiffening of the ring and a corresponding blue shift (higher wavenumber) in the aromatic stretching modes[2]. Furthermore, the C-F stretch itself produces a highly intense IR band due to the massive change in the dipole moment during vibration[2].
High-Resolution ATR-FTIR Experimental Protocol
For solid samples like tert-butyl N-(5-fluorothiophen-2-yl)carbamate, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the gold standard. It eliminates the need for moisture-sensitive KBr pellet pressing, creating a self-validating and highly reproducible system[3].
Step-by-Step Methodology
Crystal Preparation: Clean the ATR crystal (typically diamond or ZnSe) using a lint-free wipe and a volatile, non-reactive solvent (e.g., LC-MS grade isopropanol). Allow the solvent to evaporate completely.
Background Acquisition: Record a background spectrum of the ambient air. This step is critical to mathematically subtract atmospheric water vapor and carbon dioxide from the final sample spectrum[3].
Sample Loading: Transfer 1–2 mg of the solid tert-butyl N-(5-fluorothiophen-2-yl)carbamate directly onto the center of the ATR crystal.
Pressure Application: Lower the pressure anvil onto the sample. Scientific Rationale: ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm deep). Intimate optical contact is mandatory; insufficient pressure leads to artificially weak signals and poor signal-to-noise ratios.
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000 to 400 cm⁻¹)[1].
Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities mirror those of a traditional transmission spectrum.
Figure 1: Step-by-step ATR-FTIR experimental workflow for solid sample analysis.
Spectral Interpretation & Quantitative Data
The following table synthesizes the quantitative data expected from the ATR-FTIR analysis of tert-butyl N-(5-fluorothiophen-2-yl)carbamate, mapping each frequency range to its structural origin.
Functional Group
Vibrational Mode
Expected Frequency (cm⁻¹)
Causality & Diagnostic Notes
Secondary Amine
N-H Stretch
3200 – 3400
Broadened and red-shifted in solid state due to intermolecular hydrogen bonding[1].
Thiophene Ring
C-H Stretch (Aromatic)
3050 – 3100
Weak intensity. Corresponds to the protons at the C3 and C4 positions of the thiophene ring[2].
tert-Butyl Group
C-H Stretch (Aliphatic)
2850 – 2980
Multiple sharp bands (symmetric and asymmetric stretches) originating from the 9 methyl protons[1].
Carbamate Carbonyl
C=O Stretch
1680 – 1730
Strongest peak in the spectrum. Highly diagnostic for intact Boc protection[1].
Thiophene Ring
C=C Stretch
1400 – 1550
Aromatic ring breathing modes. Often split into two bands; shifted by F-substitution[2].
Carbamate Linkage
C-N Stretch
1250 – 1350
Medium intensity. Confirms the amine-carbonyl connectivity.
Carbamate Linkage
C-O Stretch
1150 – 1250
Strong intensity. Corresponds to the ester-like portion of the Boc group.
Fluorothiophene
C-F Stretch
1000 – 1250
Very strong absorption due to the massive dipole moment change during vibration[2].
Mechanistic Insights & Troubleshooting
To elevate your analysis from mere observation to expert interpretation, you must understand the competing physical forces that dictate peak shifting in this specific molecule.
Hydrogen Bonding Dynamics (Solid vs. Solution)
If you analyze this compound as a neat solid via ATR-FTIR, the carbamate N-H acts as a hydrogen bond donor, and the C=O acts as an acceptor. This intermolecular network physically pulls electron density away from the C=O double bond, reducing its bond order. Consequently, the force constant drops, and the C=O stretch will appear at the lower end of its range (~1680 cm⁻¹)[1]. If you were to dissolve the sample in a non-polar solvent (e.g., CCl₄) and run a transmission cell experiment, the hydrogen bonds would break, and the C=O peak would blue-shift closer to 1730 cm⁻¹.
Electronic Effects of Fluorine Substitution
The C5 fluorine atom is not merely a passive spectator. Through the
-bond framework, it exerts a powerful inductive withdrawal (-I). However, its lone pairs can also donate electron density into the thiophene -system via resonance (+M). In fluorothiophenes, the inductive effect generally dominates the -framework, leading to a localized stiffening of the adjacent C=C bonds[2]. This causes the aromatic ring stretches to appear at slightly higher wavenumbers compared to an unfluorinated tert-butyl N-(thiophen-2-yl)carbamate analog.
Figure 2: Logical relationship between molecular structure and IR band shifts.
Troubleshooting: Deprotection Monitoring
In drug synthesis, the Boc group is eventually cleaved (typically using TFA or HCl). IR spectroscopy is the ideal tool to monitor this reaction. A successful deprotection is indicated by the complete disappearance of the massive C=O stretch (~1680-1730 cm⁻¹) and the aliphatic C-H stretches of the tert-butyl group (~2850-2980 cm⁻¹), replaced by the appearance of a primary amine (-NH₂) scissoring band near 1600 cm⁻¹.
Conclusion
The IR spectrum of tert-butyl N-(5-fluorothiophen-2-yl)carbamate is a direct reflection of its complex electronic and steric environment. By utilizing a rigorous ATR-FTIR protocol and understanding the causality behind hydrogen bonding and halogen inductive effects, researchers can confidently validate the structural identity and purity of this crucial medicinal chemistry building block.
References
National Institutes of Health (NIH). Assessment of Measurement of Salivary Urea by ATR-FTIR Spectroscopy to Screen for CKD. Available at: [Link]
Technical Whitepaper: Stability Dynamics and Storage Protocols for tert-Butyl N-(5-fluorothiophen-2-yl)carbamate
Executive Summary In modern drug discovery, fluorinated heterocycles are highly valued for their ability to block metabolic liabilities while improving lipophilicity and binding affinity. tert-Butyl N-(5-fluorothiophen-2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, fluorinated heterocycles are highly valued for their ability to block metabolic liabilities while improving lipophilicity and binding affinity. tert-Butyl N-(5-fluorothiophen-2-yl)carbamate (CAS: 2361798-22-1) is a critical synthetic building block that leverages the bioisosteric properties of thiophene and the metabolic shielding of a fluorine atom. However, aminothiophenes are notoriously unstable. While the tert-butyloxycarbonyl (Boc) group provides essential steric and electronic protection, the compound remains vulnerable to specific environmental stressors. This guide details the mechanistic degradation pathways of this compound and establishes self-validating protocols for its handling, storage, and analytical verification.
To design an effective storage protocol, one must first understand the causality behind the compound's degradation. The stability of tert-butyl N-(5-fluorothiophen-2-yl)carbamate is governed by a delicate "push-pull" electronic dynamic between the electron-withdrawing 5-fluoro substituent and the electron-donating 2-carbamate group.
Oxidative Susceptibility (S-Oxidation): Thiophene rings are electron-rich and susceptible to oxidation. Exposure to ambient oxygen or trace peroxides can lead to the formation of thiophene S-oxides or epoxides[1]. These reactive intermediates rapidly undergo ring-opening or dimerization, destroying the structural integrity of the building block.
Acid-Catalyzed Deprotection & Polymerization: Free 2-aminothiophenes are highly unstable and prone to rapid oxidative dimerization and polymerization into dark, insoluble tars[2]. The Boc group stabilizes the molecule by withdrawing electron density from the nitrogen, raising the oxidation potential. However, the Boc group is acid-labile. Exposure to ambient acidic moisture triggers premature deprotection, unleashing the reactive free amine.
Photo-Degradation: Halogenated thiophenes are sensitive to ultraviolet (UV) light, which can induce radical formation at the sulfur heteroatom or homolytic cleavage of the C-F bond, accelerating the degradation cascade[3].
Mechanistic degradation pathways of Boc-protected 5-fluorothiophenes.
Empirical Storage Matrix
Based on the chemical vulnerabilities outlined above, empirical storage conditions must strictly control temperature, atmosphere, light, and moisture. Storing the compound at sub-zero temperatures reduces the kinetic energy available for spontaneous S-oxidation, while inert atmospheres prevent oxygen ingress[4].
Table 1: Quantitative Storage & Stability Matrix
Environmental Parameter
Optimal Condition
Acceptable Variance
Critical Failure Point
Expected Shelf Life
Temperature
-20°C (Freezer)
2–8°C (Short term, < 1 month)
> 25°C (Prolonged)
12–24 Months
Atmosphere
Argon (High Purity)
Nitrogen
Ambient Air (O₂ exposure)
N/A
Light Exposure
Amber Glass (Dark)
Opaque secondary container
Direct UV / Sunlight
N/A
Moisture
< 10% RH (Desiccated)
Sealed with Parafilm
Condensation / Aqueous
N/A
Self-Validating Experimental Protocols
A protocol is only as good as its ability to be verified. The following workflows ensure that the compound is handled without introducing degradation vectors, and that its integrity is analytically confirmed prior to use in sensitive downstream syntheses.
To prevent the introduction of atmospheric oxygen and moisture during routine use, all handling must be performed under Schlenk line or glovebox conditions.
Step-by-Step Methodology:
Equilibration: Remove the sealed vial of tert-butyl N-(5-fluorothiophen-2-yl)carbamate from -20°C storage. Place it in an active desiccator and allow it to reach ambient room temperature (approx. 30–45 minutes). Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, leading to hydrolytic degradation.
Atmospheric Purge: Transfer the equilibrated vial into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). Alternatively, use a Schlenk line with a continuous Argon counter-flow.
Aliquoting: Using a static-free, oven-dried micro-spatula, transfer the required mass into an oven-dried, amber glass reaction vessel.
Resealing: Backfill the primary storage vial with Argon. Seal tightly with a PTFE-lined cap to prevent gas exchange, wrap the seam tightly with Parafilm, and immediately return to -20°C storage.
Self-validating workflow for handling and storing sensitive thiophene carbamates.
Protocol B: Stability-Indicating HPLC-UV Assay
Before deploying stored batches of tert-butyl N-(5-fluorothiophen-2-yl)carbamate in expensive cross-coupling or deprotection steps, its purity must be validated. This HPLC protocol is specifically designed to separate the intact carbamate from polar oxidized intermediates and non-polar polymeric tars.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous, HPLC-grade Acetonitrile. Note: Do not use protic solvents like Methanol, which can mask degradation profiles.
Column Selection: Utilize a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) to ensure sharp peak resolution.
Mobile Phase Configuration:
Solvent A: 0.05% Formic acid in LC-MS grade Water. (Keep acid concentration low to prevent on-column Boc deprotection).
Solvent B: 0.05% Formic acid in Acetonitrile.
Gradient Elution: Run a linear gradient from 10% B to 95% B over 6 minutes at a flow rate of 0.4 mL/min.
Detection & Validation: Monitor absorbance at 254 nm and 280 nm.
System Validation: The intact carbamate will elute as a single, sharp peak. If broad, early-eluting peaks are observed, S-oxidation has occurred. If late-eluting, unresolved humps appear at the end of the gradient, the free amine has polymerized. Batches showing >2% total area of these degradation peaks should be discarded or rigorously repurified via flash chromatography.
TCI Chemicals. "SAFETY DATA SHEET: 3-Fluorothiophene." TCI Chemicals. 3
Taylor & Francis. "On the reaction of N,N-diaryl-substituted 2-aminothiophenes with thionyl chloride." Taylor & Francis. 2
National Institutes of Health (PMC). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." NIH. 1
An In-depth Technical Guide on the Solubility of tert-butyl N-(5-fluorothiophen-2-yl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-(5-fluorothiophen-2-yl)carbamate, a key in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-(5-fluorothiophen-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for researchers. It delves into the molecular factors governing solubility, presents systematic protocols for solubility determination, and provides a comparative analysis of its solubility in a range of common organic solvents.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is paved with numerous physicochemical challenges. Among these, solubility stands out as a critical determinant of a compound's success.[1][2] For active pharmaceutical ingredients (APIs) and their synthetic intermediates, solubility influences everything from reaction kinetics and yield in synthesis to bioavailability and efficacy in the final formulation.[1][2]
tert-Butyl N-(5-fluorothiophen-2-yl)carbamate is a molecule of significant interest, incorporating several structural features that are prevalent in modern medicinal chemistry. The thiophene ring is a well-established pharmacophore, often serving as a bioisostere for a benzene ring, which can lead to modified physicochemical properties while retaining biological activity.[3][4][5][6] The fluorine substituent and the tert-butoxycarbonyl (Boc) protecting group further modulate the molecule's properties, impacting its stability, lipophilicity, and, crucially, its solubility.[7][8][9][10]
This guide aims to provide a deep understanding of the solubility of this specific carbamate, empowering researchers to make informed decisions in their synthetic and developmental endeavors.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[11] To gain a more nuanced understanding, we must consider the specific structural attributes of tert-butyl N-(5-fluorothiophen-2-yl)carbamate.
Key Molecular Features Influencing Solubility
Thiophene Ring: The thiophene ring is an aromatic heterocycle containing a sulfur atom.[4][6] While it is generally considered nonpolar, the presence of the sulfur heteroatom introduces some degree of polarity. Thiophene itself is insoluble in water but soluble in many organic solvents like ethanol and ether.[3][4][5]
tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is a large, nonpolar, and bulky functional group.[12] Its presence generally increases the lipophilicity of a molecule, which tends to enhance solubility in nonpolar organic solvents.[12]
Fluorine Atom: Fluorine is the most electronegative element, and its inclusion in a molecule can have profound effects on physicochemical properties.[7][9][10] A single fluorine substitution can increase a molecule's lipophilicity.[9] Furthermore, the strong C-F bond can influence metabolic stability.[8][10] The electron-withdrawing nature of fluorine can also impact the pKa of nearby functional groups, which in turn affects ionization and solubility.[8][9]
Carbamate Linkage: The carbamate group (-NHCOO-) is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ether oxygens). This feature can enhance solubility in polar solvents that can engage in hydrogen bonding.[11]
Predicting Solubility Trends
Based on these structural features, we can predict general solubility trends for tert-butyl N-(5-fluorothiophen-2-yl)carbamate:
High Solubility: Expected in aprotic polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. These solvents can interact with the polar carbamate group without the steric hindrance that might be present in protic solvents.
Moderate Solubility: Likely in polar protic solvents like methanol and ethanol. While hydrogen bonding is possible, the bulky Boc group and the overall lipophilicity of the molecule might limit extensive solvation.
Low Solubility: Anticipated in nonpolar solvents such as hexane and toluene, as the polarity of the carbamate group will hinder dissolution. It is also expected to have very low solubility in water due to its significant nonpolar character.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, empirical determination remains the gold standard for accurate solubility data.[13][14][15] This section outlines both qualitative and quantitative methods for assessing the solubility of tert-butyl N-(5-fluorothiophen-2-yl)carbamate.
Qualitative "Soluble or Not" Test
This rapid screening method provides a binary assessment of solubility and is useful for initial solvent selection.
Protocol:
Add approximately 1-2 mg of tert-butyl N-(5-fluorothiophen-2-yl)carbamate to a small test tube or vial.
Add 0.5 mL of the test solvent.
Vortex or shake the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).
Visually inspect the solution. If the solid completely dissolves, the compound is considered "soluble." If any solid remains, it is deemed "sparingly soluble" or "insoluble."[12]
Quantitative Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[16]
Protocol:
Add an excess amount of tert-butyl N-(5-fluorothiophen-2-yl)carbamate to a known volume of the desired solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[16]
Allow the undissolved solid to settle.
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a low-binding filter.[16]
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[1]
Calculate the solubility in units such as mg/mL or mol/L.
Diagram of the Experimental Workflow for Solubility Determination
Caption: Workflow for quantitative solubility determination.
Results and Discussion: A Comparative Analysis
Table 1: Predicted Solubility of tert-butyl N-(5-fluorothiophen-2-yl)carbamate in Common Organic Solvents at Room Temperature
Solvent Category
Solvent Example
Predicted Solubility
Rationale
Aprotic Polar
Dichloromethane (DCM)
High (> 50 mg/mL)
Good interaction with the carbamate group, non-protic nature minimizes steric hindrance.
Tetrahydrofuran (THF)
High (> 50 mg/mL)
Similar to DCM, can solvate both polar and nonpolar regions of the molecule.
Ethyl Acetate
High (> 50 mg/mL)
The ester functionality can interact favorably with the carbamate group.
Acetonitrile
Moderate (10-50 mg/mL)
Polar nature is favorable, but may be less effective at solvating the nonpolar regions.
Protic Polar
Methanol
Moderate (10-50 mg/mL)
Capable of hydrogen bonding, but the bulky Boc group may limit extensive solvation.
Ethanol
Moderate (10-50 mg/mL)
Similar to methanol, with slightly lower polarity.
Nonpolar
Toluene
Low (1-10 mg/mL)
Aromatic nature may offer some interaction with the thiophene ring, but not enough to overcome the polar carbamate.
Hexane
Very Low (< 1 mg/mL)
Primarily van der Waals interactions, insufficient to dissolve the polar parts of the molecule.
Aqueous
Water
Insoluble (< 0.1 mg/mL)
The molecule is predominantly lipophilic.
Practical Implications and Recommendations
For Synthesis: Dichloromethane, tetrahydrofuran, and ethyl acetate are recommended as primary choices for reaction solvents. For reactions requiring higher temperatures, toluene could be considered if the reactants have sufficient solubility.
For Purification: For chromatographic purification, a solvent system based on a gradient of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is likely to be effective. For crystallization, a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature should be chosen. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is a common strategy.
For Formulation: Given the predicted low aqueous solubility, formulation strategies for potential drug candidates derived from this intermediate would need to consider solubility enhancement techniques.
Conclusion
The solubility of tert-butyl N-(5-fluorothiophen-2-yl)carbamate is governed by a balance of its nonpolar thiophene ring and Boc group, and its polar carbamate and fluorine functionalities. A thorough understanding of these competing factors, combined with systematic experimental evaluation, is essential for the efficient use of this compound in research and development. This guide provides the theoretical foundation and practical protocols to empower scientists to navigate the challenges associated with the solubility of this important synthetic intermediate.
Diagram of Influencing Factors on Solubility
Caption: Key molecular features influencing solubility.
References
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
BenchChem. (2025, December). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE.
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
BenchChem. (n.d.). Physicochemical properties of thiophene derivatives.
How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange.
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC.
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022, June 10). Journal of the American Chemical Society.
AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (n.d.). Digital Discovery (RSC Publishing).
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate.
The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
Why thiophene is commonly used in drugs? (2022, November 9). ChemicalBook.
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025, April 28). JACS Au.
Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Journal of Physics: Conference Series.
The Strategic Role of Fluorine Substitution on Thiophene Ring Properties: A Technical Guide for Drug Discovery and Materials Science
Executive Summary Thiophene is a privileged, five-membered aromatic heterocycle that serves as a foundational building block in both medicinal chemistry and organic electronics. While thiophene itself offers excellent bi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiophene is a privileged, five-membered aromatic heterocycle that serves as a foundational building block in both medicinal chemistry and organic electronics. While thiophene itself offers excellent bioisosteric properties and
-conjugation, the strategic substitution of hydrogen with fluorine profoundly alters its physicochemical profile. Because fluorine is sterically similar to hydrogen but possesses the highest electronegativity of any element, its incorporation induces unique electronic, conformational, and metabolic shifts without significantly increasing steric bulk. This whitepaper provides an in-depth mechanistic analysis of fluorinated thiophenes, detailing their synthesis, behavioral properties, and advanced applications in fragment-based drug discovery (FBDD) and organic semiconductors.
Electronic and Structural Dynamics
The introduction of fluorine onto the thiophene ring fundamentally rewires the molecule's behavior through a combination of electronic perturbations and supramolecular locking mechanisms.
The Dual Electronic Effect
Fluorine substitution exerts a dual electronic effect on the thiophene
-system. First, its high electronegativity drives a strong inductive electron withdrawal (-I effect) , which significantly lowers and stabilizes the frontier molecular orbitals (HOMO and LUMO)[1]. Simultaneously, the lone pairs on the fluorine atom can engage in resonant electron donation (+M effect) , which subtly redistributes electron density across the conjugated backbone[1]. This precise energy level tuning is critical for enhancing the oxidative stability of organic field-effect transistors (OFETs) and increasing the open-circuit voltage () in photovoltaic cells[2].
Conformational Locking via Non-Covalent Interactions
In oligomeric and polymeric systems, the torsional flexibility between adjacent thiophene rings often degrades material performance. Fluorination introduces critical non-covalent intramolecular locks—specifically F···S and F···H interactions [1][3]. The weak attractive forces between the highly electronegative fluorine and the polarizable sulfur (or adjacent protons) rigidify the polymer backbone. This 3 restricts dihedral rotation, enforces a nearly coplanar configuration, and promotes superior
Caption: Mechanistic pathway of fluorine-induced electronic and conformational effects on thiophene.
Synthetic Methodologies
The direct fluorination of thiophene using molecular fluorine (
) is notoriously unselective and harsh, often yielding inseparable mixtures of 2-fluoro- and 3-fluorothiophenes alongside ring-opened decomposition products[4]. Consequently, modern synthesis relies on precision techniques.
Caption: Comparison of synthetic routes for accessing fluorinated thiophene derivatives.
Protocol 1: Regioselective Synthesis via Electrophilic Fluorination
To achieve absolute regiocontrol, 4 is the gold standard[4].
Step 1: Halogen-Metal Exchange. Dissolve the bromothiophene precursor in anhydrous THF at -78 °C under an inert argon atmosphere. Slowly add 1.1 equivalents of n-butyllithium (n-BuLi).
Validation Check 1: Quench a 0.1 mL aliquot with
. Analyze via NMR to confirm >95% deuterium incorporation, validating complete lithiation before proceeding.
Step 2: Electrophilic Fluorination. Transfer the lithiated intermediate via cannula to a pre-cooled (-78 °C) solution of N-fluorobenzenesulfonimide (NFSI) in THF.
Step 3: Workup & Isolation. Allow the reaction to warm to room temperature, quench with saturated aqueous
, and extract with diethyl ether.
Validation Check 2: Perform
NMR on the crude mixture. A single sharp resonance confirms regioselective fluorination and the absence of over-fluorinated byproducts.
For highly functionalized systems, researchers are increasingly turning to 5 using enaminothiones and trifluoromethyl N-tosylhydrazones[5], or single C-F bond activation of
Applications in Fragment-Based Drug Discovery (FBDD)
Thiophene is a proven pharmacophore found in blockbuster drugs like Plavix and Cymbalta[7][8]. By incorporating fluorine, medicinal chemists not only block cytochrome P450-mediated metabolic oxidation sites (increasing half-life)[9], but also create a perfect handle for ligand-observed NMR screening.
has a 100% natural abundance, a high gyromagnetic ratio, and zero background interference in biological assays.
Recent campaigns have successfully utilized 7 to identify binders against notoriously "undruggable" targets like the HRAS G12V mutant[7].
Step 1: Library Pooling. Group 5-10 fluorinated thiophene fragments per pool in an aqueous buffer.
Validation Check 1: Acquire a baseline
NMR spectrum to ensure no signal overlap ( ppm between all fragment peaks).
Step 2: Target Incubation. Add the target protein (e.g., HRAS G12V) to the NMR tube at a ligand:protein ratio of 20:1.
Step 3: DLBS Analysis. Acquire the
NMR spectrum. Identify "hits" by observing Differential Line Broadening/Shifting (DLBS)—a measurable reduction in peak intensity or a shift in resonance frequency caused by the altered relaxation time upon protein binding.
Step 4: Orthogonal Validation (Self-Correction). To exclude promiscuous or non-specific binding, screen the hit fragment against an unrelated control protein (e.g., RNase 5). A true hit will show no DLBS with the control protein. Final binding topology is then confirmed via
HSQC NMR.
Caption: Self-validating 19F NMR screening workflow for fragment-based drug discovery.
Quantitative Data Summary
The table below summarizes the measurable impact of fluorine substitution on the thiophene core across both biological and material science domains.
Property
Non-Fluorinated Thiophene
Fluorinated Thiophene
Mechanistic Impact
Lipophilicity (logP)
Baseline
Predictably Increased
Enhances membrane permeability and target binding affinity[9].
Superior long-range order in thin films for OFETs[1].
References
Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMaKGIwtWJzya09IBbPm1Bml1fTq5AdL8f8jBHkVDtjASZg9WKAGmjayV5yFPlgfivsfO_UeeRNEed9pHROKWPQevjQxarxHpEl32-GeH9IfZEmf8vBBaQy41QWN8=]
A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHunRQXsRMAuKrPZYA9JnrOsyeXmQKpoDh6oCJE1yNjaVHnjxoDoxbC-uh9F-Sfx3ZReyQ1co_kffd8ZlmL-JaZaYVV8LflPv6DTaoOCpL53AEPl9Z0EYfpyGE3u5VMT5gk2R_-oTBttt8p9TE_5gO_2jLMbek1WZ1H4Nf9X9o_rlbnTUdqHUG3nBv50jZj9h4TIP70UMij6arSSNZ2Ho0keN9VZrcelrT_bYB9NCDi]
Synthesis of Fluorinated Thiophenes and Their Analogues - Thieme.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuUb-rHs5t7qcgNcukCD6mt43XzfLevsaXgN5oA658fBIj7VgpE1H0aR1qHXrPMYiLWXS2IAFn2eTmx4gx8KNwN1E64r1243uPyPM7DnifpPayyqan9Hx9_YTEC5qAN_HHBAS7-lDaeV8iHtHkz38evmsp6HYnbM5hNE83GIOJNH7xauixW_SS4ss=]
Modular synthesis of fluorinated 2 H -thiophenes via [4 + 1] cyclization of enaminothiones - Organic & Biomolecular Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNxG-dYNjcu5WL4aAxOESYYBVfaqkXw2aZCzWH21n_Nt9W5tXVRWATJsOMCIuNbZi3YSSWM_YVv71ie0A4UevOldaWguWJbhvYLdIhHQZPWHFLIcSZGVB5kOeKGeT99kC0A7ggwdqpyqdLmhekYdqdcGntKSHgXn8=]
Electronic Effects of Fluorinated Thiophene Motifs in Conjugated Polymers for Field-Effect Transistors - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFItjPx-uuCwytAbMsd6IvtNth0LgzhOIg-LOfkFj0jVClYE_zmqOKBF-GStanoOyCopqbVai9G0ibRYtV69T7eOCdMkFq8OJWdDJRxYk5X4FKgBTa4BpF5TctVABQK76EJBweM5Ch3DtSKYlomXAXXrVCbj7EkVxv1GZB-zX82YsDtcaN2t1HjBR3gPK2Y8UiOL895FHpyjJw2RSPPqRMqmM4SP0TBPqfaSW08_LpvZoy_kcp2mSQSWm0CS50zlDNq5zPDonxYLC7OAljKUsgmWP26iA==]
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Application Note: tert-Butyl N-(5-fluorothiophen-2-yl)carbamate in Advanced Organic Synthesis and Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl N-(5-fluorothiophen-2-yl)carbamate (CAS: 2361798-22-1) [4] Introduction & Strategic Rationale In modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: tert-Butyl N-(5-fluorothiophen-2-yl)carbamate (CAS: 2361798-22-1) [4]
Introduction & Strategic Rationale
In modern medicinal chemistry, the thiophene ring is a privileged bioisostere for the phenyl group, offering altered lipophilicity, unique vector geometries, and improved target binding. However, the use of 2-aminothiophenes is historically plagued by two major liabilities: chemical instability (rapid autoxidation and polymerization) and metabolic vulnerability (cytochrome P450-mediated oxidation at the C5 position) [1, 2].
The building block tert-butyl N-(5-fluorothiophen-2-yl)carbamate elegantly solves both issues. By masking the amine with a tert-butyloxycarbonyl (Boc) group and blocking the C5 metabolic hotspot with a fluorine atom, this scaffold provides a stable, highly functionalizable intermediate for drug discovery programs[3].
Mechanistic Causality: The Triad of Functionalization
The synthetic utility of this compound is driven by the synergistic electronic effects of its three core components:
C5-Fluorine (The Metabolic Blocker): Cytochrome P450 enzymes typically oxidize the most electron-rich and sterically accessible positions of aromatic rings. In 2-substituted thiophenes, C5 is the primary site of oxidative metabolism, leading to reactive and toxic thiophene-S-oxides or epoxides. Fluorine substitution at C5 completely blocks this pathway while maintaining a van der Waals radius closely mimicking hydrogen [1, 2].
C2-NH-Boc (The Oxidation Protector & Director): The nitrogen lone pair of a free 2-aminothiophene donates electron density into the ring, making it highly susceptible to electrophilic attack by atmospheric oxygen. The Boc group pulls electron density away from the nitrogen via resonance, stabilizing the system. Furthermore, the carbamate oxygen acts as a powerful Lewis basic directing group for Directed Ortho-Metalation (DoM) [3].
Thiophene Core (The Bioisostere): Provides the foundational geometry for structural mimicry of benzene rings in pharmacophores.
Figure 1: Strategic functionalization and electronic mapping of the 5-fluorothiophen-2-amine scaffold.
Quantitative Scaffold Analysis
The integration of the Boc group and the fluorine atom fundamentally alters the physicochemical and reactive profile of the thiophene scaffold. The table below summarizes the causality behind these structural modifications.
Scaffold Variant
Air/Light Stability
Primary Metabolic Hotspot
Synthetic Utility / Reactivity
Thiophen-2-amine
Extremely Poor (Polymerizes rapidly)
C5 (Oxidation by CYP450)
Very Low (Requires immediate in situ use)
Boc-NH-Thiophene
High (Stable at RT for months)
C5 (Oxidation by CYP450)
High (Prone to competing DoM at C3 and C5)
Boc-NH-(5-F-Thiophene)
High (Stable at RT) [4]
Blocked by Fluorine [1]
High (Regioselective DoM exclusively at C3)
Experimental Workflows & Protocols
The dual nature of this building block allows it to be used either as a substrate for C3-functionalization or as a direct precursor to the 5-fluorothiophen-2-amine pharmacophore.
Figure 2: Divergent synthetic workflows for C3-functionalization and amine deprotection.
Protocol A: Directed Ortho-Metalation (DoM) at C3
Because the C5 position is blocked by fluorine, lithiation is forced exclusively to the C3 position, guided by the Boc directing group [3].
Self-Validating Principle: The use of TMEDA breaks up organolithium aggregates, ensuring kinetic deprotonation at -78 °C. If the temperature rises above -60 °C, fluorinated organolithiums risk elimination of LiF or ring fragmentation.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve tert-butyl N-(5-fluorothiophen-2-yl)carbamate (1.0 eq) in anhydrous THF to achieve a 0.05 M concentration.
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add sec-butyllithium (2.1 eq).
Causality Note: The first equivalent of sec-BuLi deprotonates the acidic carbamate NH. The second equivalent performs the C3 lithiation. sec-BuLi is preferred over n-BuLi for faster, cleaner metalation at cryogenic temperatures.
Maturation: Stir the deep-colored solution at -78 °C for 45 minutes to ensure complete formation of the dilithio species.
Electrophilic Quench: Add the desired electrophile (e.g., trimethyl borate for Suzuki precursors, or iodine for cross-coupling) (1.5 eq) dropwise at -78 °C.
Workup: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: In Situ Deprotection and Amide Coupling
Free 5-fluorothiophen-2-amine is highly unstable [5]. It must be generated as a salt and immediately trapped by an electrophile (e.g., an acid chloride or activated carboxylic acid).
Self-Validating Principle: By avoiding basic aqueous workup and isolation of the free base, the protocol prevents autoxidation. The reaction progress is validated by the complete consumption of the Boc-protected starting material via TLC prior to coupling.
Step-by-Step Methodology:
Acidic Cleavage: Dissolve the Boc-protected thiophene (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under argon. Cool to 0 °C. Add trifluoroacetic acid (TFA) dropwise (15.0 eq).
Causality Note: Cooling mitigates the exothermic degradation of the newly unmasked, electron-rich thiophene ring.
Monitoring: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is completely consumed.
Concentration: Concentrate the mixture under reduced pressure at <30 °C. Co-evaporate with anhydrous toluene (3 × 10 mL) to remove residual TFA. Do not attempt to isolate the free base.
Immediate Trapping: Dissolve the resulting crude 5-fluorothiophen-2-amine TFA salt in anhydrous DMF. Immediately add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (4.0 eq).
Completion: Stir at room temperature for 4 hours. The DIPEA neutralizes the TFA salt, liberating the free amine in situ exactly as the activated ester forms, ensuring rapid amide bond formation before thiophene degradation can occur.
References
Title: Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans.
Source: ACS Medicinal Chemistry Letters (via NCBI PMC).
URL: [Link]
Title: Synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics.
Source: CORA, University College Cork.
URL: [Link]
Title: Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems.
Source: Chemical Reviews (ACS Publications).
URL: [Link]
Application
Application Notes & Protocols: tert-Butyl N-(5-fluorothiophen-2-yl)carbamate in Medicinal Chemistry
Executive Summary The compound tert-butyl N-(5-fluorothiophen-2-yl)carbamate (CAS: 2361798-22-1), commonly referred to as Boc-5-fluoro-2-aminothiophene, is a highly specialized, privileged building block in modern drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound tert-butyl N-(5-fluorothiophen-2-yl)carbamate (CAS: 2361798-22-1), commonly referred to as Boc-5-fluoro-2-aminothiophene, is a highly specialized, privileged building block in modern drug discovery[1][2]. 2-Aminothiophenes are historically recognized as versatile heterocyclic cores capable of conferring broad biological activities, including kinase inhibition, antiprotozoal, and antiproliferative effects[2][3]. However, the inherent oxidative instability of the free 2-aminothiophene core and its susceptibility to cytochrome P450 (CYP450) mediated metabolism have often limited its clinical translation.
This specific building block elegantly solves these liabilities through two structural modifications: Boc-protection (shielding the reactive amine) and 5-fluoro substitution (blocking the primary metabolic hotspot)[4][5]. This guide provides a comprehensive, expert-level framework for deploying this molecule in synthetic workflows.
Physicochemical Profiling & Structural Rationale
To effectively utilize this building block, researchers must understand the causality behind its structural design. Table 1 summarizes its core properties, while the subsequent diagram illustrates the structure-property relationship (SPR).
Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
CAS Number
2361798-22-1
-
| Monoisotopic Mass | 217.057 Da | Critical for LC-MS monitoring during deprotection (look for [M+H-Boc]⁺ or [M+H-tBu]⁺ fragments). |
The Logic of the Scaffold
The Thiophene Core: Acts as an excellent bioisostere for phenyl rings, often improving solubility and modulating the dihedral angle of the resulting pharmacophore to enhance target affinity[7].
The 5-Fluoro Substituent: Unsubstituted thiophenes are notoriously prone to CYP450 oxidation at the C5 position, leading to reactive epoxides and sulfoxides that cause hepatotoxicity[5]. Fluorine, being highly electronegative and possessing a strong C-F bond, completely blocks this metabolic liability while maintaining a small steric footprint[8].
The Boc Group: Free 2-aminothiophenes are electron-rich and rapidly undergo oxidative polymerization in air[4]. The tert-butyloxycarbonyl (Boc) group delocalizes the nitrogen lone pair, rendering the molecule bench-stable for long-term storage and enabling orthogonal synthetic strategies.
Structure-Property Relationship (SPR) logic for Boc-5-fluoro-2-aminothiophene.
Application Workflows in Medicinal Chemistry
The primary utility of tert-butyl N-(5-fluorothiophen-2-yl)carbamate is as a precursor for amide, urea, or sulfonamide-linked pharmacophores [9]. Because the 5-fluoro group withdraws electron density from the thiophene ring, the resulting amine (post-deprotection) is a relatively weak nucleophile. This necessitates specific, highly activated coupling conditions.
Self-validating synthetic workflow from protected building block to final pharmacophore.
Validated Experimental Protocols
The following protocols have been designed as self-validating systems. Causality is embedded in the methodology to ensure the researcher understands why specific reagents are chosen over standard alternatives.
Protocol A: Chemoselective Boc-Deprotection
Objective: Isolate the reactive 5-fluoro-2-aminothiophene without inducing oxidative degradation.
Rationale: Standard deprotection using Trifluoroacetic Acid (TFA) in DCM requires an aqueous basic workup to isolate the free amine. The free 5-fluoro-2-aminothiophene is highly unstable and will rapidly darken and polymerize during this workup. By using 4M HCl in 1,4-dioxane , the product precipitates directly as a stable hydrochloride salt, bypassing the need for an aqueous workup entirely.
Step-by-Step Procedure:
Preparation: Charge an oven-dried round-bottom flask with tert-butyl N-(5-fluorothiophen-2-yl)carbamate (1.0 eq, e.g., 500 mg) and a magnetic stir bar under an argon atmosphere.
Solvent Addition: Dissolve the starting material in anhydrous 1,4-dioxane (5 mL/mmol) at 0 °C (ice bath).
Acid Introduction: Dropwise, add a solution of 4M HCl in 1,4-dioxane (10.0 eq). The large excess ensures rapid reaction completion, minimizing the time the intermediate spends in a partially deprotected state.
Reaction: Remove the ice bath and stir the mixture at room temperature for 2–3 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (UV active) will disappear.
Isolation: As the reaction progresses, the 5-fluoro-2-aminothiophene hydrochloride salt will precipitate as an off-white to pale pink solid.
Purification: Add cold diethyl ether (10 mL) to fully crash out the salt. Filter the solid under a stream of argon (to prevent moisture absorption) and wash with additional cold diethyl ether (2 × 5 mL).
Storage: Dry the solid under high vacuum. Do not convert to the free base until immediately prior to the next coupling step.
Protocol B: HATU-Mediated Amide Coupling
Objective: Couple the weakly nucleophilic 5-fluoro-2-aminothiophene HCl salt to a target carboxylic acid.
Rationale: Because the fluorine atom is electron-withdrawing, the amine is a poor nucleophile. Standard coupling agents like EDC/HOBt are often too slow, leading to decomposition of the amine. HATU is selected because it forms a highly reactive 7-azabenzotriazole active ester, forcing the coupling to completion rapidly[4].
Step-by-Step Procedure:
Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester. Note: 3.0 eq of DIPEA is required—1 eq to neutralize the incoming HCl salt, and 2 eq to drive the coupling.
Amine Introduction: Add the 5-fluoro-2-aminothiophene hydrochloride salt (1.0 eq) from Protocol A in one portion.
Reaction: Stir the mixture at room temperature under argon for 4–12 hours. The reaction color may darken slightly; this is normal for thiophene couplings.
Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final N-(5-fluorothiophen-2-yl)amide derivative.
References
Current time information in Ottawa, CA. / aaronchem.
Application Note: Protocol for N-Boc Deprotection of tert-Butyl N-(5-fluorothiophen-2-yl)carbamate
Executive Summary The 2-aminothiophene scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents (e.g., DprE1 inhibitors), and al...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-aminothiophene scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents (e.g., DprE1 inhibitors), and allosteric modulators[1][2]. However, synthesizing and handling these compounds presents a significant chemical challenge. The electron-rich nature of the thiophene ring, compounded by the electron-donating amino group, renders free 2-aminothiophenes notoriously unstable. They are highly susceptible to rapid oxidative degradation and polymerization under ambient conditions[3][4].
This application note details the field-proven methodologies for the N-Boc deprotection of tert-butyl N-(5-fluorothiophen-2-yl)carbamate. By employing strictly anhydrous conditions and in situ salt trapping, this protocol ensures the isolation of 5-fluorothiophen-2-amine as a stable ammonium salt, preventing the catastrophic yield losses associated with free-base oxidation.
Mechanistic Causality & Stability Dynamics
To successfully isolate 5-fluorothiophen-2-amine, researchers must understand the causality behind its degradation. The thiophene ring is inherently electron-rich. When an amino group is present at the 2-position, it donates electron density via resonance, raising the HOMO energy of the molecule. This makes the free amine highly reactive toward molecular oxygen, leading to S-oxidation, radical formation, and subsequent dimerization or polymerization (often observed as a rapid color change to dark brown or purple)[3][4].
While the introduction of a fluorine atom at the 5-position provides slight inductive electron withdrawal, the resonance donation from the fluorine lone pairs maintains a high electron density on the ring. Therefore, 5-fluorothiophen-2-amine remains highly unstable as a free base.
The Synthetic Strategy:
Deprotection must be executed under strictly controlled, anhydrous conditions to achieve in situ salt trapping . By utilizing anhydrous acids (such as 4M HCl in dioxane), the transient free amine is instantaneously protonated. The resulting ammonium group (
) is strongly electron-withdrawing. This drastically reduces the electron density of the thiophene ring, deactivating it toward oxidation and rendering the compound bench-stable for isolation and storage. Standard aqueous basic workups must be strictly avoided, as they regenerate the highly unstable free base.
Logical pathway of 2-aminothiophene deprotection and oxidative degradation.
In-Process Controls & Self-Validation
To ensure the integrity of the protocol, the following self-validating parameters must be monitored during execution:
Visual Validation: The reaction mixture should transition from clear to a pale yellow/off-white suspension as the salt precipitates. Failure State: A rapid shift to dark green, brown, or purple indicates oxygen ingress and oxidative degradation. The batch should be discarded.
Analytical Validation: When sampling for LCMS or HPLC, the aliquot must be diluted directly into an acidic mobile phase (e.g.,
Formic Acid in Acetonitrile). Diluting in neutral or basic solvents will cause on-column degradation, yielding false-negative purity results.
Experimental Protocols
Method A: Anhydrous HCl in Dioxane (Recommended for Isolation & Storage)
This method is the gold standard for generating a stable, isolable hydrochloride salt that can be stored long-term[1].
Preparation: Purge a dry, round-bottom flask with Nitrogen (
) or Argon for 15 minutes.
Dissolution: Dissolve tert-butyl N-(5-fluorothiophen-2-yl)carbamate (1.0 mmol) in anhydrous DCM (5.0 mL) under inert atmosphere.
Acid Addition: Cool the solution to
using an ice bath. Dropwise, add 4M HCl in dioxane (2.5 mL, 10.0 mmol).
Cleavage: Remove the ice bath and allow the reaction to stir at room temperature (
) for 2 to 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.
Precipitation: Once complete, cool the mixture back to
and slowly add cold, anhydrous MTBE (15 mL) as an anti-solvent. Stir vigorously for 15 minutes to fully precipitate the 5-fluorothiophen-2-amine hydrochloride salt.
Anaerobic Isolation: Filter the resulting off-white precipitate rapidly using a Schlenk frit or a Buchner funnel under a continuous blanket of
. Wash the filter cake with cold MTBE ( mL).
Drying & Storage: Transfer the solid to a vacuum desiccator and dry to constant weight. Store the sealed vial at
under Argon.
Step-by-step experimental workflow for anhydrous N-Boc deprotection.
Method B: TFA in DCM (Recommended for Immediate In Situ Use)
Trifluoroacetic acid (TFA) cleavage is highly efficient but yields a hygroscopic trifluoroacetate salt, which is less ideal for long-term storage but excellent for immediate downstream amide coupling.
Step-by-Step Procedure:
Dissolve the starting material (1.0 mmol) in anhydrous DCM (4.0 mL) under
at .
Add anhydrous TFA (1.0 mL, ~20% v/v) dropwise.
Stir at room temperature for 1-2 hours until gas evolution (
, isobutylene) ceases.
Concentrate the reaction mixture under reduced pressure (rotary evaporator bath
) to yield a crude oil.
Azeotrope the residue with anhydrous toluene (
mL) to remove residual TFA.
Immediately dissolve the resulting 5-fluorothiophen-2-amine trifluoroacetate in anhydrous DMF or DCM, add the downstream electrophile (e.g., an acid chloride or activated carboxylic acid), and add a non-nucleophilic base (e.g., DIPEA) at
to initiate the next step in situ.
Quantitative Method Comparison
The selection of the deprotection method dictates the physical properties and downstream utility of the resulting aminothiophene. The table below summarizes the quantitative and qualitative differences between the two protocols.
Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities
Journal of Medicinal Chemistry - ACS Publications[Link][1]
On the reaction of N,N-diaryl-substituted 2-aminothiophenes with thionyl chloride
Phosphorus, Sulfur, and Silicon and the Related Elements - Taylor & Francis[Link][3]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads
Pharmaceuticals - PMC[Link][4]
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur
The Journal of Organic Chemistry - ACS Publications[Link][2]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Application Guide & Validated Protocols
Executive Summary & Strategic Rationale
The incorporation of fluorinated heterocycles is a cornerstone of modern drug discovery, with heterocyclic moieties present in approximately 85% of bioactive compounds[1]. Specifically, fluorinated thiophenes have emerged as a lead class of compounds for modulating lipophilicity and metabolic stability in medicinal chemistry[2].
However, working directly with 5-fluorothiophen-2-amine presents severe synthetic bottlenecks. Electron-rich 2-aminothiophenes are notoriously unstable; the electron-donating amino group exacerbates the ring's susceptibility to oxidative degradation and spontaneous polymerization.
To bypass these limitations, tert-butyl N-(5-fluorothiophen-2-yl)carbamate (Boc-protected 5-fluorothiophen-2-amine) is utilized as a highly stable, bifunctional building block. The strategic causality behind this molecule is three-fold:
N-Boc Protection: Tames the reactivity of the amine, preventing oxidation while enabling long-term storage.
Directed Ortho-Metalation (DoM): The carbamate oxygen acts as a Directed Metalation Group (DMG), coordinating with lithium bases to exclusively direct deprotonation to the adjacent C3 position[3].
C5-Fluoro Blocking: The fluorine atom blocks the highly reactive C5 position from unwanted electrophilic attacks, ensuring absolute regiocontrol while imparting desirable bioisosteric properties to the final scaffold.
Structural rationale and reactivity profile of the 5-fluorothiophene carbamate building block.
Fused thienopyrimidines are privileged scaffolds in kinase inhibitor design. By leveraging the DoM capabilities of tert-butyl N-(5-fluorothiophen-2-yl)carbamate, we can construct 5-fluoro-thieno[2,3-d]pyrimidines in a highly controlled, two-phase workflow.
Synthetic workflow for 5-fluoro-thieno[2,3-d]pyrimidines via directed ortho-lithiation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Visual and spectroscopic checkpoints are embedded within the steps to ensure experimental integrity before proceeding to subsequent phases.
Protocol A: Directed Ortho-Lithiation and Formylation
Objective: Regioselective functionalization of the C3 position to yield tert-butyl (5-fluoro-3-formylthiophen-2-yl)carbamate.
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and purge with Argon.
Dissolution: Dissolve tert-butyl N-(5-fluorothiophen-2-yl)carbamate (1.0 eq, 10.0 mmol, 2.17 g) in anhydrous THF (30 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Causality: 2.2 equivalents are strictly required. The first equivalent deprotonates the acidic carbamate N-H. The second equivalent executes the directed lithiation at the C3 carbon.
Self-Validation: The solution will transition from pale yellow to a deep orange/red, confirming the formation of the highly conjugated lithiated intermediate. Stir for 2 hours at -78 °C.
Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq, 30.0 mmol) dropwise. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
Self-Validation: The deep orange color will dissipate, returning to a pale yellow/translucent state as the electrophile is consumed.
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc, 9:1) to afford the C3-formyl intermediate.
Protocol B: Deprotection and Cyclocondensation
Objective: Cleave the Boc protecting group and execute a ring-closing condensation to yield 5-fluoro-thieno[2,3-d]pyrimidine.
Deprotection: Dissolve the intermediate from Protocol A (1.0 eq, 5.0 mmol) in Dichloromethane (DCM) (15 mL). Add Trifluoroacetic acid (TFA) (10.0 eq, 50.0 mmol) dropwise at 0 °C.
Self-Validation: Vigorous effervescence (release of CO₂ and isobutylene gas) will occur. Stir at room temperature for 2 hours until gas evolution completely ceases, indicating full Boc cleavage.
Intermediate Isolation: Concentrate the mixture under reduced pressure to yield the TFA salt of 2-amino-5-fluoro-3-formylthiophene.
Critical Handling: Do not attempt to store this free amine. It is highly prone to oxidation. Proceed immediately to step 3.
Cyclocondensation: Dissolve the crude TFA salt in formamide (10 mL). Add ammonium acetate (5.0 eq, 25.0 mmol) to buffer the system and provide an additional nitrogen source.
Thermal Cyclization: Heat the mixture in a sealed tube to 140 °C for 6 hours.
Causality: The high thermal energy drives the condensation of the ortho-amino aldehyde with formamide, sequentially forming the C2-N3 linkages of the pyrimidine ring.
Workup: Cool the reaction to room temperature and pour it into crushed ice (50 g).
Self-Validation: A white to off-white precipitate will crash out of the aqueous solution. Filter the precipitate, wash with cold water and cold ethanol, and dry under high vacuum.
Quantitative Data & Analytical Benchmarks
To ensure trustworthiness and reproducibility, cross-reference your isolated intermediates against the following validated analytical benchmarks.
Note: The disappearance of the 9H singlet at ~1.52 ppm and the emergence of two distinct downfield singlets (~8.95 and 9.15 ppm) are the definitive markers of successful pyrimidine ring closure.
References
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022
Source: National Institutes of Health (NIH) / PMC
URL:[Link][1]
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions
Source: MDPI
URL:[Link][2]
Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates
Source: American Chemical Society (ACS)
URL:[Link][3]
Application Note: Reaction Conditions and Protocols for the Coupling of tert-butyl N-(5-fluorothiophen-2-yl)carbamate
Introduction & Chemical Context tert-Butyl N-(5-fluorothiophen-2-yl)carbamate (CAS: 2361798-22-1) is a highly versatile, yet challenging, building block in medicinal chemistry and drug development. 2-Aminothiophenes are...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
tert-Butyl N-(5-fluorothiophen-2-yl)carbamate (CAS: 2361798-22-1) is a highly versatile, yet challenging, building block in medicinal chemistry and drug development. 2-Aminothiophenes are classically plagued by poor oxidative stability; the electron-rich nature of the thiophene ring combined with the electron-donating amino group makes them highly susceptible to rapid oxidative degradation and electrophilic polymerization.
To utilize this scaffold effectively, two structural features are critical:
The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group delocalizes the nitrogen lone pair, effectively dampening the ring's electron density and preventing spontaneous polymerization. Thiophene substrates with a free NH₂ or N-alkyl group often fail to yield desired cross-coupling products due to this inherent instability, making the Boc-protected aminothiophene an absolute necessity for advanced synthesis[1].
The 5-Fluoro Substituent : The fluorine atom exerts an inductive electron-withdrawing effect (-I) that lowers the Highest Occupied Molecular Orbital (HOMO) of the system, conferring additional oxidative stability. However, it also blocks the C5 position and makes the C-F bond a potential liability under strongly basic conditions.
This unique electronic landscape necessitates highly tailored, self-validating reaction conditions for successful coupling.
Divergent Coupling Workflows
Caption: Divergent coupling strategies for tert-butyl N-(5-fluorothiophen-2-yl)carbamate.
Experimental Protocols & Mechanistic Causality
Pathway 1: In Situ Deprotection and Amide Coupling
Mechanistic Insight : The free base, 5-fluorothiophen-2-amine, is highly unstable and will rapidly darken and polymerize upon exposure to ambient air and light. Therefore, the Boc group must be removed under anhydrous acidic conditions to yield the relatively stable hydrochloride salt. Crucially, this salt must not be neutralized until the exact moment of coupling. The use of HATU or EDCI/HOBt as a coupling reagent is preferred due to its rapid kinetics, which outcompetes the degradation pathways of the free aminothiophene, a standard practice validated in the synthesis of complex [2].
Step-by-Step Protocol :
Deprotection : Dissolve tert-butyl N-(5-fluorothiophen-2-yl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add 4M HCl in dioxane (10.0 equiv) dropwise at 0 °C.
Monitoring : Warm to room temperature and stir for 2 hours. Verify complete consumption of the starting material via TLC (Hexanes/EtOAc 3:1).
Concentration : Evaporate the solvent under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual HCl. Do not expose the resulting hydrochloride salt to ambient moisture; use immediately.
Activation : In a separate flame-dried flask, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and stir for 10 minutes to form the active ester.
Coupling : Dissolve the freshly prepared aminothiophene salt in a minimal amount of DMF and transfer it to the activated acid mixture. Add an additional 2.0 equiv of DIPEA to neutralize the hydrochloride salt in situ.
Completion : Stir at room temperature for 2-4 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.
Pathway 2: Buchwald-Hartwig N-Arylation
Mechanistic Insight : Direct arylation of the carbamate nitrogen avoids the instability of the free amine entirely. However, carbamates are notoriously poor nucleophiles. The cross-coupling requires a palladium catalyst paired with a large bite-angle ligand (e.g., Xantphos) to facilitate the challenging reductive elimination step and suppress β-hydride elimination. Furthermore, strong bases like NaOtBu will cleave the Boc group or cause defluorination; thus, the milder base Cs₂CO₃ is strictly required, as optimized in[3][4].
Step-by-Step Protocol :
Setup : In an oven-dried Schlenk tube, combine tert-butyl N-(5-fluorothiophen-2-yl)carbamate (1.0 equiv), aryl bromide/iodide (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
Inert Atmosphere : Evacuate and backfill the tube with dry Nitrogen (3 cycles).
Solvent Addition : Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.
Reaction : Seal the tube and heat to 90–100 °C in a pre-heated oil bath for 12-16 hours.
Workup : Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite. Concentrate the filtrate and purify via flash column chromatography.
Mechanistic Insight : Because the 5-position of the thiophene is blocked by the fluorine atom, functionalization must occur at the C3 or C4 position. The Boc-NH group acts as a directing group, coordinating to the Pd(II) center and directing the C-H activation exclusively to the adjacent C3 position. This regioselectivity is crucial when functionalizing[5]. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, which is significantly accelerated by the addition of pivalic acid (PivOH) acting as a proton shuttle.
Step-by-Step Protocol :
Setup : Combine tert-butyl N-(5-fluorothiophen-2-yl)carbamate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and PivOH (30 mol%) in a reaction vial.
Solvent : Add hexafluoroisopropanol (HFIP) or tert-amyl alcohol (0.1 M).
Reaction : Stir the mixture vigorously at 80 °C under an inert atmosphere for 16 hours.
Workup : Cool to room temperature, filter the crude mixture through Celite to remove silver salts, concentrate, and purify via silica gel chromatography.
Quantitative Data Summary
Coupling Strategy
Target Bond Formed
Key Reagents & Catalysts
Temp (°C)
Primary Challenge / Limitation
Amide Coupling
C-N (Amide)
4M HCl/Dioxane, HATU, DIPEA
25
Extreme instability of the intermediate free amine base.
Buchwald-Hartwig
C-N (Amine)
Pd₂(dba)₃, Xantphos, Cs₂CO₃
90–100
Poor nucleophilicity of the carbamate; risk of Boc cleavage.
C-H Arylation
C-C (Aryl)
Pd(OAc)₂, Ag₂CO₃, PivOH
80
Regiocontrol and prevention of competitive defluorination.
References
Zhao, et al. "Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates." The Journal of Organic Chemistry, 2018, 83, 14, 7622–7630. URL:[Link]
Shen, et al. "A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins." The Journal of Organic Chemistry, 2007, 72, 15, 5920–5922. URL:[Link]
El Kaim, L. et al. "Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems." Chemical Reviews, 2011, 111, 11, 6659–6712. URL:[Link]
Patent CN113056455A. "Isoxazole carboxamide compound and its use.
Application Note: Synthesis and Utility of tert-Butyl N-(5-fluorothiophen-2-yl)carbamate in Pharmaceutical Intermediates
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary In modern medicinal chemistry, the thiophene ring is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Executive Summary
In modern medicinal chemistry, the thiophene ring is a privileged scaffold, frequently utilized as a bioisostere for phenyl rings to modulate lipophilicity and target binding. However, 2-aminothiophenes present significant synthetic and metabolic challenges. They are notoriously unstable, prone to rapid oxidation and polymerization, and highly susceptible to cytochrome P450 (CYP450)-mediated metabolic degradation in vivo.
tert-Butyl N-(5-fluorothiophen-2-yl)carbamate (CAS No. 2361798-22-1)[1] has emerged as a critical building block to overcome these hurdles. By integrating a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the C5 position, this intermediate provides a stable, synthetically tractable, and metabolically robust precursor for the development of advanced therapeutics, including SLACK potassium channel inhibitors[2] and Branched-chain Ketoacid Dehydrogenase Kinase (BDK) inhibitors[3].
Mechanistic Rationale: The "E-E-A-T" Perspective
As researchers transition from hit-to-lead optimization, understanding the causality behind structural modifications is paramount. The design of tert-butyl N-(5-fluorothiophen-2-yl)carbamate relies on two synergistic modifications:
The Boc Protecting Group: Synthetic Stability
Unprotected 2-aminothiophenes are highly electron-rich and rapidly degrade under ambient conditions. The installation of the Boc group (tert-butyl carbamate) fundamentally alters the electronic landscape of the molecule. By delocalizing the nitrogen lone pair into the carbamate carbonyl, the nucleophilicity and electron-donating capacity of the amine are dampened. This prevents oxidative degradation and allows the intermediate to survive harsh downstream cross-coupling or alkylation conditions[4]. Furthermore, the Boc group can be cleanly cleaved under acidic conditions (e.g., TFA or HCl in dioxane) to reveal the amine precisely when needed for final urea or amide bond formation[2].
The 5-Fluoro Substitution: Metabolic Blockade
The C5 position of the thiophene ring is a well-documented metabolic liability. In vivo, CYP450 enzymes rapidly oxidize unsubstituted thiophenes at this position to form reactive thiophene S-oxides or epoxides[5]. These electrophilic species can covalently bind to cellular proteins, leading to idiosyncratic adverse drug reactions (IADRs) and rapid clearance[3].
Substituting the C5 hydrogen with a fluorine atom introduces a strong C-F bond that resists oxidative cleavage[6]. Because fluorine is the smallest halogen, it acts as an ideal bioisostere for hydrogen, introducing minimal steric bulk while significantly lowering the pKa of adjacent protons and blocking the metabolic site[2].
Figure 1: CYP450-mediated metabolic pathways of unsubstituted vs. 5-fluoro substituted thiophenes.
Pharmacokinetic Impact of C5-Fluorination
To illustrate the profound impact of this substitution, Table 1 summarizes representative pharmacokinetic data comparing unsubstituted thiophene derivatives with their 5-fluoro analogs during lead optimization phases[2][3][7].
While the Gewald reaction is the classical method for synthesizing 2-aminothiophenes, it typically yields 3-substituted derivatives (e.g., esters or nitriles)[8]. To access the unsubstituted C3/C4 core of tert-butyl N-(5-fluorothiophen-2-yl)carbamate, a one-pot Curtius Rearrangement starting from 5-fluorothiophene-2-carboxylic acid is the most reliable and self-validating methodology[9][10].
Using Diphenylphosphoryl azide (DPPA) allows for the in situ generation of the acyl azide, bypassing the need to isolate this potentially explosive intermediate. Thermal rearrangement yields the isocyanate, which is immediately trapped by tert-butanol to form the Boc-protected amine[9].
Figure 2: One-pot Curtius rearrangement workflow for the synthesis of Boc-protected 5-fluorothiophen-2-amine.
Experimental Protocol: One-Pot Synthesis
The following protocol outlines the robust, step-by-step synthesis of tert-butyl N-(5-fluorothiophen-2-yl)carbamate via DPPA-mediated Curtius rearrangement[9][11].
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluorothiophene-2-carboxylic acid (1.46 g) in anhydrous toluene (30 mL) under an inert argon atmosphere.
Add anhydrous tert-butanol (10 mL) to the solution. Note: tert-butanol acts as both the trapping nucleophile and a co-solvent.
Base Addition and Cooling:
Add triethylamine (1.67 mL) in a single portion. Stir the mixture for 5 minutes to ensure complete deprotonation of the carboxylic acid.
Cool the reaction flask to 0 °C using an ice-water bath.
Azide Formation (DPPA Addition):
Slowly add DPPA (2.37 mL) dropwise over 10 minutes via syringe. Caution: DPPA is toxic and should be handled in a well-ventilated fume hood.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Formation of the acyl azide intermediate can be monitored by TLC (aliquots quenched in water/EtOAc).
Thermal Curtius Rearrangement:
Gradually heat the reaction mixture to 90 °C using an oil bath.
Self-Validating Observation: As the temperature approaches 65–70 °C, steady effervescence (evolution of nitrogen gas) will be observed, confirming the rearrangement of the acyl azide to the isocyanate.
Maintain heating at 90 °C overnight (approx. 12–16 hours) to ensure complete trapping of the isocyanate by tert-butanol[11].
Workup and Extraction:
Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of toluene and unreacted tert-butanol.
Redissolve the crude residue in Ethyl Acetate (50 mL).
Wash the organic layer sequentially with saturated aqueous
(2 x 25 mL) to remove unreacted acid, 10% aqueous citric acid (2 x 25 mL) to remove residual amine base, and brine (25 mL)[11].
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Purification:
Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20).
The product, tert-butyl N-(5-fluorothiophen-2-yl)carbamate, elutes as a pale yellow to off-white solid.
Downstream Utility
To utilize this intermediate in drug synthesis (e.g., forming the carbamate linkers seen in SLACK inhibitors[2]), the Boc group is removed by treating the intermediate with 4M HCl in 1,4-dioxane at room temperature for 2 hours. The resulting 5-fluorothiophen-2-amine hydrochloride salt is highly stable and can be immediately reacted with sulfonyl chlorides, chloroformates, or carboxylic acids[2].
Application Note: TLC Monitoring of Reactions Involving tert-Butyl N-(5-fluorothiophen-2-yl)carbamate
Executive Summary tert-Butyl N-(5-fluorothiophen-2-yl)carbamate (CAS: 2361798-22-1) is a highly valuable building block in medicinal chemistry and drug discovery. It serves as a stable, protected precursor to 5-fluorothi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl N-(5-fluorothiophen-2-yl)carbamate (CAS: 2361798-22-1) is a highly valuable building block in medicinal chemistry and drug discovery. It serves as a stable, protected precursor to 5-fluorothiophen-2-amine, a bioisostere frequently used in pharmaceutical development[1]. Because free aminothiophenes are notoriously prone to rapid oxidation and polymerization, the removal of the tert-butoxycarbonyl (Boc) protecting group must be monitored with high precision. This application note details a self-validating Thin Layer Chromatography (TLC) protocol to monitor this transformation, emphasizing the physicochemical causality behind solvent selection, sample preparation, and visualization techniques.
Physicochemical Context & Rationale
Understanding the molecular properties of the substrate and product is essential for rational TLC method development.
Starting Material (SM): The Boc group masks the primary amine, replacing it with a sterically hindered carbamate. This significantly reduces hydrogen bonding with the silica gel stationary phase, rendering the SM highly lipophilic and mobile in non-polar solvent mixtures[2].
Product: Cleavage of the Boc group yields 5-fluorothiophen-2-amine. The exposed primary amine strongly interacts with the acidic silanol groups of the silica gel, drastically reducing its retention factor (
Rf
). Furthermore, the electron-rich nature of the thiophene ring makes the free amine highly susceptible to oxidative degradation if left in harsh reaction conditions for too long.
The "TFA Salt" Problem (Causality): Boc deprotection is typically performed using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3]. If the reaction mixture is spotted directly onto the TLC plate, the product exists as a TFA salt. This causes severe "streaking" as the salt dynamically associates and dissociates on the acidic silica, obscuring the
Rf
value and making it impossible to determine reaction completion. Neutralization is mandatory[4].
Experimental Workflow
Workflow for TLC monitoring of Boc deprotection, emphasizing neutralization to prevent streaking.
To ensure absolute confidence in the reaction's progress, this protocol employs a "mini-workup" prior to spotting and dual-mode visualization to create a self-validating system.
Materials Required:
Silica gel 60 F254 TLC plates (aluminum or glass-backed)[2].
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) / Triethylamine (TEA).
Mobile Phase Preparation: Prepare a solvent system of Hexane:EtOAc (3:1 v/v). Critical Step: Add 1% v/v Triethylamine (TEA) to the mixture.
Causality: The basic TEA neutralizes the acidic silanol sites on the silica plate during elution, preventing the free amine product from streaking and ensuring a tight, quantifiable spot[4].
Aliquot & Neutralization (Mini-Workup): Withdraw 10 µL of the active TFA/DCM reaction mixture. Transfer to a microcentrifuge tube containing 100 µL of DCM and 100 µL of saturated
NaHCO3
. Vortex for 5 seconds and allow the layers to separate.
Causality: This converts the amine-TFA salt back to the free base, ensuring accurate chromatographic behavior[4].
Plate Spotting (Self-Validating Setup): Using a hand-drawn glass capillary[2], spot the plate in three distinct lanes:
Lane 1: Authentic Starting Material (tert-butyl N-(5-fluorothiophen-2-yl)carbamate).
Lane 2: Co-spot (SM + Organic layer of the neutralized aliquot).
Lane 3: Reaction Mixture (Organic layer of the neutralized aliquot).
Causality: The co-spot lane validates that any observed
Rf
shifts are due to chemical transformation, not matrix effects or solvent front anomalies.
Elution: Place the plate in a saturated TLC chamber. Elute until the solvent front is 1 cm from the top edge. Remove and dry completely using a heat gun to evaporate residual TEA.
Dual-Visualization:
Step 1 (Non-Destructive): Examine under UV light (254 nm). Mark all UV-active spots with a pencil. The conjugated fluorothiophene core ensures both SM and product are highly UV-active[2].
Step 2 (Destructive/Specific): Dip the plate in Ninhydrin stain, wipe excess, and heat to 120°C for 1-2 minutes.
Causality: Ninhydrin specifically reacts with primary amines to form Ruhemann's purple. The SM (carbamate) will remain colorless or faint yellow, while the product (free amine) will stain an intense purple/brown, confirming the functional group transformation[3][4].
Data Presentation & Interpretation
Table 1: Chromatographic Behavior (Silica Gel 60 F254)
Compound
Functional Group
Mobile Phase
Expected
Rf
Streaking Risk
tert-Butyl N-(5-fluorothiophen-2-yl)carbamate
Carbamate (Boc)
Hexane:EtOAc (3:1)
0.65 - 0.75
Low
5-Fluorothiophen-2-amine (Free Base)
Primary Amine
Hexane:EtOAc (3:1) + 1% TEA
0.20 - 0.30
Low (due to TEA)
5-Fluorothiophen-2-amine (TFA Salt)
Ammonium Salt
Hexane:EtOAc (3:1)
0.00 - 0.15
High
Table 2: Visualization Matrix
Visualization Technique
Target Moiety
SM (tert-Butyl carbamate)
Product (Free Amine)
UV (254 nm)
Fluorothiophene Core
Strong Dark Spot (Quenching)
Strong Dark Spot (Quenching)
Ninhydrin (Heat)
Primary Amine
No Stain / Faint Yellow
Intense Purple / Brown
KMnO4
(General)
Oxidizable Groups
Yellow on Purple Background
Rapid Yellow/Brown (Oxidation)
Troubleshooting & Optimization
Observation: The product spot is turning black or multiple low-
Rf
spots appear over time.
Cause: 5-fluorothiophen-2-amine is highly unstable and is polymerizing/oxidizing on the silica plate or in the reaction flask.
Solution: Minimize reaction time. Once the SM spot disappears, quench immediately. Consider performing the deprotection under an inert atmosphere (Argon/Nitrogen) and storing the isolated amine at -20°C[1]. Alternatively, milder deprotection conditions such as oxalyl chloride in methanol can be utilized if TFA proves too harsh[5].
Observation: No product spot is visible by UV or Ninhydrin, but SM is consumed.
Cause: The amine may have been extracted into the aqueous phase during the mini-workup if the pH was too low.
Solution: Ensure the aqueous phase during the mini-workup is sufficiently basic (pH > 8) to keep the amine in the organic (DCM) layer[4].
References
Title: tert-Butyl (5-fluorothiophen-2-yl)carbamate Product Information
Source: BLD Pharm
URL:1
Title: TLC monitoring of N-Boc-D-proline protection and deprotection reactions
Source: Benchchem
URL:3
Title: Monitoring Reactions by TLC
Source: Washington State University (WSU)
URL:2
Title: Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA
Source: ResearchGate
URL:4
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
Source: RSC Publishing
URL:5
Application Note: Strategic Fluorination for Physicochemical Property Modulation in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Role of Fluorine in Medicinal Chemistry The strategic incorporation of fluorine into drug candidates has become a cornerstone of mo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2][3] This is not a matter of chance, but a deliberate design strategy leveraging the unique physicochemical properties of fluorine. As the most electronegative element, yet with a van der Waals radius only slightly larger than hydrogen (1.47 Å vs. 1.20 Å), fluorine can exert profound electronic effects while introducing minimal steric bulk.[4][5] This allows it to serve as a "bioisostere" for hydrogen, yet it can dramatically alter a molecule's metabolic stability, lipophilicity, pKa, and binding affinity—key determinants of a drug's pharmacokinetic and pharmacodynamic profile.[4][6][7][8]
This application note provides a comprehensive guide to the strategic use of fluorination, detailing its impact on critical drug-like properties and providing step-by-step protocols for key synthetic methodologies.
Impact of Fluorination on Physicochemical Properties
The introduction of fluorine can predictably modulate several key molecular properties. Understanding these effects is crucial for rational drug design.
Metabolic Stability
One of the most powerful applications of fluorination is to block metabolic "soft spots." The carbon-fluorine (C-F) bond is significantly stronger (~485 kJ/mol for sp³ C-F) than a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can increase a drug's half-life, improve its bioavailability, and reduce the formation of potentially toxic metabolites.[4][5][9][10] This strategy is often employed at benzylic positions or carbons alpha to heteroatoms, which are common sites of CYP-mediated oxidation.[5]
Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is critical for membrane permeability and target engagement. The effect of fluorine on lipophilicity is context-dependent.
Single fluorine substitution often leads to a slight increase in LogP.
Trifluoromethyl (CF3) groups are potent modifiers of lipophilicity and are frequently used to enhance exposure and binding.[11]
Judicious use of fluorine allows for the fine-tuning of a molecule's lipophilicity to achieve the optimal balance between solubility, permeability, and target affinity.[4][12]
Acidity and Basicity (pKa Modulation)
As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[4][5][13]
For acidic groups: Fluorine substitution increases acidity (lowers the pKa).
For basic groups (e.g., amines): Fluorine substitution decreases basicity (lowers the pKa of the conjugate acid).[5]
This modulation is a powerful tool. For instance, reducing the basicity of an amine can decrease its ionization at physiological pH (7.4), leading to improved cell membrane permeability and bioavailability.[4][14] This is a crucial strategy for developing orally available drugs and agents that need to cross the blood-brain barrier.[14]
Conformation and Binding Affinity
Fluorine can influence molecular conformation and enhance binding affinity through several mechanisms:
Dipole-Dipole and Dipole-Charge Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with electron-poor functional moieties within a protein's active site.[15]
Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor.[5]
Conformational Control: Strategic fluorination can favor a specific molecular conformation that is optimal for binding to a biological target.[13][16]
These subtle but significant interactions can lead to a substantial increase in a drug candidate's potency and selectivity.[4]
Strategic Application and Synthetic Methodologies
The decision of where and how to introduce fluorine is critical. Modern synthetic chemistry offers a range of tools, from building-block approaches to "late-stage fluorination" (LSF), which allows for the introduction of fluorine on complex, fully elaborated molecules.[1][17][18]
Choosing a Fluorination Strategy
The choice between nucleophilic and electrophilic fluorination depends on the substrate and the desired outcome.
Nucleophilic Fluorination: Involves a fluoride ion (F-) source displacing a leaving group. It is often used for converting alcohols and carbonyls.[19][20]
Electrophilic Fluorination: Uses a reagent that delivers an "F+" equivalent to an electron-rich center, such as an aromatic ring or an enolate.[19][21]
The following diagram illustrates a simplified decision-making workflow for selecting a fluorination strategy.
Figure 1. Decision workflow for fluorination strategy.
Experimental Protocols
Here we provide detailed, self-validating protocols for two common and powerful fluorination reactions.
Protocol 1: Electrophilic Aromatic Fluorination using Selectfluor®
Objective: To introduce a fluorine atom onto an electron-rich aromatic ring. Selectfluor® is a stable, user-friendly electrophilic fluorinating agent.[22]
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes.
Reagent Addition: Add Selectfluor® (1.1 eq) to the stirred solution in one portion at room temperature. Causality Note: The reaction is typically performed at room temperature, but for less reactive substrates, gentle heating (e.g., 40-60 °C) may be required. Acetonitrile is a common solvent as it effectively dissolves both the substrate and the reagent.[23]
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
Quenching and Workup:
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x). Trustworthiness Note: This washing sequence removes the water-soluble byproducts of the Selectfluor® reagent.
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure fluorinated product.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Nucleophilic Deoxyfluorination of an Alcohol using DAST
Objective: To replace a hydroxyl group with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a potent nucleophilic fluorinating agent for converting alcohols and carbonyls.[24]
CAUTION: DAST is toxic, moisture-sensitive, and can decompose exothermically above 90°C. Handle with extreme care in a well-ventilated fume hood. Safer alternatives like Deoxo-Fluor or XtalFluor-E exist and should be considered.[22][25]
Materials:
Alcohol substrate
Diethylaminosulfur trifluoride (DAST)
Dichloromethane (DCM), anhydrous
Schlenk flask or oven-dried round-bottom flask with a septum
Magnetic stirrer and stir bar
Argon or Nitrogen supply
Syringes for liquid transfer
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the alcohol substrate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: The reaction is performed at low temperature to control the reactivity of DAST and minimize side reactions.[24][26]
Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution via syringe. Trustworthiness Note: Slow, dropwise addition is critical to maintain temperature control and prevent a runaway reaction.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
Quenching and Workup:
Carefully and slowly quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C. CAUTION: Quenching is exothermic and will release gas.
Transfer the mixture to a separatory funnel and extract with DCM (2x).
Combine the organic layers and wash with water (1x) and brine (1x).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The SN2 mechanism typically results in an inversion of stereochemistry if the alcohol is at a chiral center.
Characterization of Fluorinated Compounds
The analysis of fluorinated molecules relies on standard techniques, with ¹⁹F NMR spectroscopy being particularly powerful.
¹⁹F NMR Spectroscopy:
High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[27]
Wide Chemical Shift Range: ¹⁹F NMR has a very broad chemical shift range (~800 ppm), which minimizes signal overlap and makes it an excellent tool for identifying and quantifying different fluorine environments within a molecule.[28]
Quantitative Analysis: Due to its high specificity and sensitivity, ¹⁹F NMR can be used for the routine analysis and quality control of fluorinated pharmaceuticals without the need for extensive sample preparation.[28]
The following diagram illustrates the general workflow for characterizing a newly synthesized fluorinated compound.
Figure 2. Characterization workflow for fluorinated compounds.
Data Summary: Impact of Fluorination on pKa
The electron-withdrawing effect of fluorine on the pKa of a nearby basic amine is a predictable and valuable tool in drug design.
Compound Structure
Substituent (R)
pKa of Conjugate Acid
Change in pKa (ΔpKa)
R-CH₂-NH₂
-CH₃ (Ethylamine)
10.6
(Reference)
R-CH₂-NH₂
-CH₂F (2-Fluoroethylamine)
9.0
-1.6
R-CH₂-NH₂
-CHF₂ (2,2-Difluoroethylamine)
7.3
-3.3
R-CH₂-NH₂
-CF₃ (Trifluoroethylamine)
5.7
-4.9
Data compiled from established physicochemical principles.
This table clearly demonstrates that increasing the number of fluorine atoms on the β-carbon progressively lowers the pKa of the amine, making it less basic. This directly impacts the compound's ionization state at physiological pH, which can be leveraged to improve membrane permeability.[4][14]
Conclusion
Strategic fluorination is an indispensable tool in modern drug discovery. By understanding and applying the principles of how fluorine modulates key physicochemical properties—such as metabolic stability, pKa, and lipophilicity—researchers can rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles. The continued development of safe and selective synthetic methods, particularly for late-stage fluorination, ensures that this "magic bullet" atom will remain a central element in the development of new and improved therapeutics.[2][4][12]
References
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.Google Search Result.
The role of fluorine in medicinal chemistry.Taylor & Francis Online.
Fluorine in Pharmaceuticals: Key Properties & Drug Development.AiFChem.
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry.
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.
Application of 19F NMR Spectroscopy for Content Determination of Fluorin
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.PubMed.
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.Taylor & Francis Online.
Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products.PMC.
Late-Stage Fluorination:
Fluorinated Building Blocks in Drug Design: Why They M
Application of 19F quantitative NMR to pharmaceutical analysis.
Drug Discovery Based on Fluorine-Containing Glycomimetics.MDPI.
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
Comprehensive Guide to Nucleophilic Fluorination vs.
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.PMC.
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Fast 19F Magic Angle Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds.Analytical Chemistry.
Application of Bioisosteres in Drug Design.Google Search Result.
Methods to Increase the Metabolic Stability of 18F-Radiotracers.PMC.
Fluorine and Fluorin
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.PMC.
A beginner's guide to 19F NMR and its role in drug screening.Google Search Result.
The common electrophilic and nucleophilic fluorinating reagents used...
Fluorine in Medicinal Chemistry: Research Guide & Papers.PapersFlow.
Fluorination methods in drug discovery.Organic & Biomolecular Chemistry.
Fluorine as a key element in modern drug discovery and development.LE STUDIUM.
Alcohol to Fluoro / Carbonyl to Difluoro using DAST.Organic Synthesis.
Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals.UoN Digital Repository.
Fluorination Methods for Drug Discovery and Development.PubMed.
A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.Baruch S. Blumberg Institute.
Fluorin
The Role of Small Molecules Containing Fluorine
Selective Fluorination of Complex Molecules: Late-Stage Functionaliz
Fluorination Methods for Drug Discovery and Development.Request PDF.
A Technical Guide to Electrophilic and Nucleophilic Fluorination for Fluoroalkane Synthesis
Alcohol to Fluoride - Common Conditions.Organic Chemistry Portal.
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides.PMC.
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activ
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-C
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.MDPI.
Technical Support Center: Optimizing the Synthesis of tert-butyl N-(5-fluorothiophen-2-yl)carbamate
Welcome to the technical support guide for the synthesis of tert-butyl N-(5-fluorothiophen-2-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of tert-butyl N-(5-fluorothiophen-2-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your experimental approach effectively.
Reaction Overview and Mechanism
The synthesis of tert-butyl N-(5-fluorothiophen-2-yl)carbamate is a standard N-protection reaction where the primary amine of 5-fluorothiophen-2-amine is converted into a tert-butoxycarbonyl (Boc) protected carbamate. This transformation is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2][3] The Boc group is favored for its stability under various conditions and its straightforward removal under mild acidic conditions, making it a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of complex molecules.[2][4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[3] This forms an unstable tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable products of carbon dioxide and tert-butoxide. The generated tert-butoxide is a strong enough base to deprotonate the now-protonated carbamate, yielding the final product and tert-butanol. The inclusion of an external base like triethylamine (TEA) ensures that the starting amine remains deprotonated and nucleophilic throughout the reaction.[3]
Caption: Reaction mechanism for Boc protection of an amine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is sluggish or stalls, resulting in a low yield of the desired product. What are the likely causes and how can I improve conversion?
A1: This is the most frequent challenge, often stemming from the reduced nucleophilicity of the aromatic amine compared to its aliphatic counterparts.[6] Several factors can be at play, and a systematic approach is key to resolving the issue.
Potential Cause
Scientific Rationale
Recommended Solution
Low Nucleophilicity of Starting Amine
The electron-withdrawing nature of the thiophene ring and the fluorine atom decreases the electron density on the nitrogen, making it a weaker nucleophile.
Add a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O first to form a more reactive intermediate, accelerating the reaction.[7]
Inappropriate Solvent Choice
The solvent polarity can significantly impact reaction rates. Non-polar solvents may not sufficiently solvate the transition state.
Switch to or include an alcohol like methanol or ethanol in the solvent system. Alcohols can form hydrogen bonds that stabilize the transition state, leading to a significant rate enhancement for aromatic amines, often without needing a strong base.[6] Tetrahydrofuran (THF) is also a common and effective choice.[3]
Insufficient Basicity
If a non-nucleophilic base like triethylamine (TEA) is used, it may not be strong enough to facilitate the reaction efficiently, especially if any acidic impurities are present.
Ensure at least 1.2-1.5 equivalents of base are used. Consider switching to a slightly stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
Reagent Decomposition
Boc₂O is sensitive to moisture and can hydrolyze over time, reducing its effective concentration.
Use a fresh bottle of Boc₂O or verify the purity of your existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Low Reaction Temperature
While many Boc protections run well at room temperature, a less reactive amine may require thermal energy to overcome the activation barrier.
Gently heat the reaction mixture to 40-50 °C and monitor the progress by Thin Layer Chromatography (TLC). Avoid excessive heat, which can promote side reactions.
Q2: I'm observing a significant non-polar byproduct that's difficult to separate from my product. What is it and how can I prevent its formation?
A2: This is likely the di-Boc protected species, di-tert-butyl N,N'-(5-fluorothiophen-2-yl)dicarbonate. After the initial product is formed, the N-H proton of the carbamate is slightly acidic. In the presence of a strong base and excess Boc₂O, it can be deprotonated and react a second time.
Prevention Strategies:
Stoichiometric Control: Carefully control the stoichiometry of your electrophile. Use no more than 1.1-1.2 equivalents of Boc₂O relative to the starting amine.
Slow Addition: Add the Boc₂O to the reaction mixture slowly, either as a solid in portions or as a solution via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring the mono-protection reaction.
Temperature Management: Perform the reaction at 0 °C or room temperature. Higher temperatures can provide the necessary activation energy for the less favorable second protection step.
Q3: My purification by column chromatography is challenging, with poor separation between the starting amine and the carbamate product. What can I do?
A3: The similar aromatic nature of the starting material and product can make chromatographic separation non-trivial. Optimizing the workup and chromatography conditions is crucial.
Solutions:
Acidic Wash During Workup: Before extraction, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic starting amine will be protonated and move into the aqueous layer, while the neutral carbamate product remains in the organic layer. This simple step can dramatically reduce the amount of starting material that needs to be removed by chromatography.
TLC Solvent System Screening: Before committing to a large-scale column, screen various solvent systems using TLC to find the optimal mobile phase for separation. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol system.[8]
Consider Recrystallization: If the product is a solid and of sufficient purity after the workup, recrystallization can be an excellent and scalable alternative to chromatography.[8] Test various solvent systems (e.g., hexane, ethyl acetate/hexane, ethanol/water) on a small scale to find suitable conditions.
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry for the reagents?
A: A generally effective starting point is: 5-fluorothiophen-2-amine (1.0 equiv), Boc₂O (1.1-1.2 equiv), and a base like TEA or DIPEA (1.5 equiv). If using catalytic DMAP, 0.05 equiv is typically sufficient.
Q: Which base and solvent system do you recommend as a starting point for this specific substrate?
A: Given the substrate is a weakly nucleophilic aromatic amine, a robust starting system would be THF as the solvent with 1.5 equivalents of TEA and 0.05 equivalents of DMAP . An alternative, potentially greener approach is to use methanol as the solvent , which may proceed efficiently without any added base.[6]
Q: How should I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most effective method. The product, being larger and less polar than the starting amine, will have a higher Rf value. Use a UV lamp to visualize the spots. A completed reaction is indicated by the complete consumption of the starting amine spot.
Q: What are the expected ¹H NMR signals for the final product?
A: While specific shifts depend on the solvent, you should expect to see: a singlet around 1.5 ppm integrating to 9 hydrogens for the tert-butyl group, two coupled doublets in the aromatic region for the thiophene protons, and a broad singlet for the N-H proton.[9]
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side-product formation. It is a self-validating system that includes a crucial in-process control step.
Caption: Optimized workflow for the synthesis of tert-butyl N-(5-fluorothiophen-2-yl)carbamate.
1. Reaction Setup:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-fluorothiophen-2-amine (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).
Stir the mixture until the amine is fully dissolved.
Add triethylamine (1.5 equiv) followed by 4-dimethylaminopyridine (DMAP, 0.05 equiv).
Cool the flask to 0 °C in an ice bath.
2. Reagent Addition:
To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in three equal portions over 15 minutes.
3. Reaction and Monitoring:
Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.
Continue stirring for 4-16 hours.
In-Process Control: Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexane). The reaction is complete when the starting amine spot is no longer visible.
4. Aqueous Workup:
Once the reaction is complete, quench it by slowly adding deionized water.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Wash the organic layer sequentially with 1M HCl (2x), deionized water (1x), and brine (1x). The acid wash is critical for removing the unreacted amine and DMAP.[8]
5. Isolation and Purification:
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane) to afford the pure tert-butyl N-(5-fluorothiophen-2-yl)carbamate.
References
Hsu, G. C., Singer, L. M., Cordes, D. B., & Findlater, M. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]
BenchChem (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
PubChem. tert-Butyl N-(5-fluorothiophen-2-yl)carbamate. National Center for Biotechnology Information. [Link]
Google Patents. (2011).
Carpino, L. A., & Loye, G. Y. (1964). t-BUTYL CARBAMATE. Organic Syntheses, 44, 15. [Link]
common side reactions in the synthesis of fluorinated thiophenes
Welcome to the Technical Support Center for the synthesis of fluorinated thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of introducing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of fluorinated thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of introducing fluorine into the thiophene ring. The unique electronic properties imparted by fluorine make these compounds highly valuable, but their synthesis is often accompanied by challenges ranging from poor regioselectivity to ring decomposition.[1][2][3][4]
This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and mechanistic insights to help you overcome common hurdles and optimize your synthetic strategies.
Section 1: General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a systematic approach to troubleshooting. When an unexpected result occurs, this workflow can help diagnose the problem efficiently.
Caption: General troubleshooting workflow for thiophene fluorination.
Section 2: Troubleshooting Direct C-H Fluorination (Electrophilic Approach)
Direct C-H fluorination using electrophilic reagents like Selectfluor™ (F-TEDA-BF₄) is a common strategy, but it is fraught with challenges related to the electron-rich nature of the thiophene ring.[5][6][7][8]
Frequently Asked Questions & Troubleshooting
Question 1: My reaction is producing a mixture of 2-fluoro and 3-fluorothiophene with poor regioselectivity. How can I improve this?
Answer: This is a classic problem stemming from the inherent reactivity of the thiophene ring. The C2 position is electronically favored for electrophilic attack, but the C3 position can also react, leading to mixtures.[5][9]
Causality & Solutions:
Electronic Effects: The directing group on your thiophene is the primary determinant. Activating groups (e.g., -OR, -R) are strongly ortho, para-directing (favoring C2/C5 on a 3-substituted thiophene), while deactivating groups (-CN, -NO₂) are meta-directing.[10] Re-evaluate the electronic properties of your substrate.
Steric Hindrance: A bulky substituent at C2 can sterically block the C3 position, and vice-versa. Conversely, a bulky group at C3 might favor fluorination at the less-hindered C5 position over the C4 position.
Fluorinating Reagent: Highly reactive fluorinating agents can be less selective. While Selectfluor™ is common, other N-F reagents like N-Fluorobenzenesulfonimide (NFSI) might offer different selectivity profiles under certain conditions.[6][11]
Solvent and Temperature:
Solvent: The reaction medium can influence the stability of the reaction intermediates. Experimenting with solvents of varying polarity (e.g., acetonitrile vs. dichloromethane vs. diethyl ether) can sometimes alter the isomeric ratio.[3][10]
Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically attack at the most electronically favored position.[10][12]
Question 2: I'm observing significant decomposition of my thiophene starting material, resulting in a low yield and a tarry reaction mixture. What's happening?
Answer: Thiophene and its derivatives are susceptible to polymerization or ring-opening under strongly acidic or highly reactive conditions, which can be generated during electrophilic fluorination.[5][12]
Causality & Solutions:
Reagent Reactivity: Direct fluorination with elemental fluorine (F₂) is extremely aggressive and non-selective, often leading to decomposition.[5] Modern N-F reagents are milder, but can still cause degradation, especially with electron-rich thiophenes.
Byproduct-Induced Decomposition: The byproducts of fluorination reactions can sometimes create an acidic environment that promotes polymerization. For instance, the byproduct of Selectfluor™, H-TEDA(BF₄)₂, can influence the reaction environment.[13][14][15][16]
Temperature Control: Exothermic reactions can lead to temperature spikes that accelerate decomposition. Ensure adequate cooling and controlled addition of the fluorinating agent, especially on a larger scale.[12]
Protocol Spotlight - Minimizing Decomposition:
Inert Atmosphere: Rigorously exclude moisture and air by running the reaction under an inert atmosphere (Nitrogen or Argon).
Low Temperature: Begin the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly only if no reaction is observed.
Controlled Addition: Add the fluorinating agent portion-wise or as a solution via syringe pump over an extended period to maintain a low instantaneous concentration.
Scavengers: In some cases, a non-nucleophilic base can be added to scavenge protons generated during the reaction, but this must be carefully optimized to avoid reacting with the fluorinating agent.
Question 3: My reaction has stalled, or I'm getting difluorination or other unexpected side products. What should I consider?
Answer: Stalling can be due to poor reagent reactivity, while over-fluorination is a common side reaction when the monofluorinated product is still highly activated towards further electrophilic attack.
Causality & Solutions:
Side Reaction / Issue
Probable Cause
Suggested Solution
Reaction Stalls
Inactive fluorinating agent; Poor solubility of reagents.
Use a fresh bottle of the N-F reagent. Screen different solvents to ensure all components are fully dissolved.
Difluorination
The monofluorinated product is still electron-rich and reacts further. The reaction was run for too long or with excess fluorinating agent.
Use a stoichiometric amount (or slight excess, e.g., 1.05-1.1 eq.) of the fluorinating agent. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.[7]
Dehalogenation
If starting from a bromo- or iodothiophene, reductive dehalogenation can occur as a side reaction.[17]
This is more common in metal-catalyzed reactions but can occur. Consider a different synthetic route if this is a major pathway.
Solvent Participation
Some solvents can be fluorinated or participate in side reactions.
Ensure the use of a relatively inert solvent like acetonitrile or dichloromethane.
Nucleophilic fluorination typically involves the displacement of a leaving group (like Br, I, or OTf) with a fluoride source (e.g., KF, CsF, TBAF). This method offers better control over regiochemistry but has its own set of challenges.[18][19]
Frequently Asked Questions & Troubleshooting
Question 1: My nucleophilic fluorination reaction is extremely slow or gives no product. How can I increase the reactivity?
Answer: The low nucleophilicity and high lattice energy of common fluoride salts are major hurdles in these reactions.[19]
Causality & Solutions:
Fluoride Source:
Alkali Metal Fluorides (KF, CsF): These are inexpensive but suffer from low solubility in organic solvents. Their reactivity is highly dependent on being anhydrous.[20]
Activation: Use spray-dried KF or thoroughly dry it under high vacuum before use.
Phase-Transfer Catalysis: Employ a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB) to shuttle the fluoride ion into the organic phase.[20]
Ammonium Fluorides (TBAF): Tetrabutylammonium fluoride is more soluble but is highly hygroscopic. The presence of water can lead to competing hydrolysis of the substrate and decreased fluoride nucleophilicity due to strong hydration.[18] Use the anhydrous form or commercial solutions in THF.
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential. They solvate the cation (e.g., K⁺) effectively, leaving a "naked," more nucleophilic fluoride anion.[18][21]
Leaving Group: The rate of SₙAr reactions depends on the leaving group ability (I > Br > Cl). If you are using a bromothiophene, consider switching to the iodo-analogue if reactivity is poor.
Question 2: The major side product is from elimination (dehydrohalogenation) or hydrolysis, not fluorination. How can I suppress these pathways?
Answer: Fluoride is a relatively basic nucleophile, which can favor elimination, especially with secondary alkyl groups or under harsh conditions. Hydrolysis occurs when water is present.
Causality & Solutions:
Elimination vs. Substitution (Sₙ2/E2):
Mechanism: Fluoride's basicity can promote E2 elimination to form an unsaturated byproduct. This is a significant issue for secondary substrates.[20]
Temperature: Elimination pathways often have a higher activation energy than substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor substitution.[22]
Reagent Choice: Reagents like (diethylamino)sulfur trifluoride (DAST) or PyFluor can sometimes provide better selectivity for substitution over elimination in certain contexts, though they are typically used for deoxyfluorination of alcohols.[18][19]
Hydrolysis:
Water Contamination: This is the most common cause. Rigorously dry all reagents, solvents, and glassware. Run the reaction under an inert atmosphere.
Workup: Quench the reaction carefully and perform aqueous workups under neutral or slightly acidic conditions if the product is base-sensitive.[22]
Caption: Simplified mechanism for SₙAr fluorination of thiophene.
Section 4: Purification and Characterization
Question: I have successfully synthesized my fluorinated thiophene, but it is difficult to purify. What are some common challenges and solutions?
Answer: Purification can be complicated by the volatility of simple fluorothiophenes, the presence of closely-related isomers, and residual reagents.
Volatility: Simple, low molecular weight fluorothiophenes (like 3-fluorothiophene) can be highly volatile (b.p. ~30-32 °C), making removal of solvent under vacuum challenging.[17]
Solution: Use minimal vacuum and gentle heating. For highly volatile compounds, consider purification by preparative GC or careful, low-temperature distillation.
Isomer Separation: Separating constitutional isomers (e.g., 2-fluoro vs. 3-fluoro) can be difficult.
Solution: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often more effective than standard silica gel chromatography. Sometimes, converting the isomeric mixture to a solid derivative, purifying by recrystallization, and then cleaving the derivative can be an effective strategy.
Removing Reagent Byproducts:
Selectfluor™ Byproducts: The H-TEDA(BF₄)₂ byproduct is a salt and is typically removed during an aqueous workup.[13][14]
Phase-Transfer Catalysts: Crown ethers can be difficult to remove. Multiple aqueous washes or specialized column chromatography techniques may be necessary.
References
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
Synthesis of Heterobenzylic Fluorides. SFU Summit.
Technical Support Center: Purification of 2-(4-Fluorophenyl)thiophene on an Industrial Scale. Benchchem.
Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)
FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Department of Molecular Medicine, The Scripps Research Institute.
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur
Effect of Fluorination on Thiol Reactivity: Reaction of 4,4,4-Trifluorobutanethiol on Mo(110). Unknown Source.
Key developments in fluorin
Synthesis of Fluorinated Thiophenes and Their Analogues. Unknown Source.
Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation.
Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors.
Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)
Electrophilic fluorin
Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors. Figshare.
Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. Unknown Source.
Technical Support Center: Overcoming Regioselectivity Challenges in Fluorin
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reactions. ChemRxiv, November 22 2023.
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations.
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Unknown Source, June 13 2024.
ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues.
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)
What is Nucleophilic Fluorin
Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. Benchchem.
New methodology for nucleophilic uorin
Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers.
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
Thiophene Synthesis Technical Support Center. Benchchem.
Effects of perfluorination on thiophene and pyrrole oligomers. PubMed, April 29 2010.
Electrophilic Fluorin
Nucleophilic Fluorination. The Doyle Group - UCLA, March 27 2023.
Late-Stage Fluorination:
Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. PMC.
Technical Support Center: Synthesis of 2-Fluoroethyl Fluoroacet
Technical Support Center: 2-Hexanoylthiophene Reactions. Benchchem.
Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes.
Overcoming challenges in the synthesis of 3,4-Dichloro-5-fluorothiophenol. Benchchem.
Fluorinated Thiophenes and Their Analogues. OUCI.
Tuning Surface Energy of Conjugated Polymers via Fluorine Substitution of Side Alkyl Chains: Influence on Phase Separation of Thin Films and Performance of Polymer Solar Cells.
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing, January 27 2020.
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
Technical Support Center: Troubleshooting the Stability of tert-Butyl N-(5-fluorothiophen-2-yl)carbamate in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic behavior and rapid degradation when working with functionalized thiophenes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic behavior and rapid degradation when working with functionalized thiophenes. tert-Butyl N-(5-fluorothiophen-2-yl)carbamate is a highly valuable building block in medicinal chemistry, but it presents a "perfect storm" of stability challenges in solution.
While the Boc (tert-butyloxycarbonyl) group is intended to tame the electron-rich 2-aminothiophene core, the system remains kinetically vulnerable. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure absolute structural integrity during your assays and synthetic steps.
The Causality of Instability: Mechanistic Insights
To effectively stabilize this compound, we must first understand its dual modes of failure. The degradation of this molecule is not random; it is driven by specific electrophilic and oxidative vulnerabilities inherent to the heteroaromatic system.
Acid-Catalyzed Autocatalytic Polymerization: The Boc group is exquisitely sensitive to trace acids. Solvents like chloroform (which degrades to generate trace HCl) will cleave the carbamate. The resulting free 5-fluorothiophen-2-amine is notoriously unstable. Lacking a strong electron-withdrawing group (such as a cyano or ester group at the 3-position) to delocalize the nitrogen lone pair, the electron-rich thiophene ring undergoes rapid auto-oxidation and polymerization, instantly turning solutions dark brown or black[1].
S-Oxidation and Ring Opening: Even with the Boc group intact, the thiophene sulfur atom acts as a soft nucleophile and is susceptible to oxidation by dissolved ambient oxygen or reactive oxygen species (ROS), forming transient thiophene-S-oxides or epoxides. These electrophilic intermediates rapidly degrade or form Diels-Alder "sesquioxide" dimers[2]. The thiophene ring is particularly susceptible to oxidation at the sulfur atom when exposed to light or trace metal impurities[3].
Fig 1: Mechanistic degradation pathways of Boc-protected 5-fluorothiophen-2-amine in solution.
Troubleshooting & FAQs
Q1: My NMR samples in CDCl₃ turn black within 12 hours, and the spectra show broad polymeric baseline peaks. What is happening?A1: This is the classic signature of acid-mediated Boc cleavage. Standard CDCl₃ generates trace DCl upon exposure to ambient light and moisture. This acid removes the Boc group, releasing the free 2-aminothiophene, which immediately polymerizes[1].
Solution: Never use standard, aged CDCl₃ for prolonged storage. Filter your CDCl₃ through a short plug of basic alumina immediately before use to remove DCl, or switch to a non-acidic deuterated solvent like DMSO-d₆ or Benzene-d₆.
Q2: I am observing a steady decrease in LC-MS purity over 48 hours when the compound is stored in acetonitrile or methanol, even in the dark. How do I stop this?A2: You are observing oxidative degradation at the thiophene sulfur, exacerbated by dissolved oxygen in your solvents. Thiophenes, particularly those with electron-donating heteroatom substituents, are prone to forming S-oxides[2].
Solution: Implement a strict degassing protocol. Sparging your solvents with Argon or Nitrogen displaces dissolved oxygen. For long-term stock solutions, adding an antioxidant like BHT (Butylated hydroxytoluene) can quench free radicals and prevent oxidative degradation[3].
Q3: Does the 5-fluoro substituent make the compound more or less stable compared to an unsubstituted aminothiophene?A3: It is a double-edged sword. Fluorine is highly electronegative (inductively withdrawing), which slightly reduces the overall electron density of the thiophene ring, offering a marginal increase in oxidative stability. However, the synthesis and handling of fluorothiophenes remain challenging because the 2-position is still highly reactive[4]. Furthermore, under strongly nucleophilic or basic conditions, fluorothiophenes can be susceptible to defluorination.
Quantitative Solvent & Additive Matrix
To facilitate easy comparison, the following table summarizes the quantitative stability profiles of tert-butyl N-(5-fluorothiophen-2-yl)carbamate across common laboratory solvents.
To ensure trustworthiness and reproducibility in your assays, do not rely on passive storage. Use the following self-validating system to prepare ultra-stable stock solutions. This protocol neutralizes both acidic and oxidative degradation pathways simultaneously.
Materials Required:
Anhydrous, inhibitor-free solvent (e.g., DMSO or THF)
Argon or Nitrogen gas line with a sparging needle
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Amber glass vials with PTFE-lined caps
Step-by-Step Methodology:
Solvent Pre-treatment (Peroxide/Acid Removal): If using ethereal solvents (THF) or halogenated solvents, pass the required volume through a 2 cm plug of activated basic alumina to strip trace peroxides and acids. (Skip this step if using high-purity anhydrous DMSO).
Degassing (Deoxygenation): Transfer the solvent to a septum-sealed flask. Insert a long needle connected to an Argon line directly into the solvent. Insert a short vent needle into the septum. Sparge the solvent vigorously for 15 minutes to displace all dissolved oxygen.
Base Spiking (Kinetic Protection): To prevent any autocatalytic Boc cleavage, spike the degassed solvent with 0.1% v/v DIPEA. This ensures the microenvironment remains strictly non-acidic.
Dissolution & Aliquoting: Weigh the tert-butyl N-(5-fluorothiophen-2-yl)carbamate into an amber glass vial. Flush the vial with Argon. Add the prepared solvent to achieve the desired concentration.
Storage: Seal the vial tightly with a PTFE-lined cap, wrap the seal in Parafilm, and store at -20°C.
Fig 2: Self-validating workflow for preparing stabilized aminothiophene stock solutions.
Technical Support Center: Troubleshooting the Synthesis of tert-Butyl N-(5-fluorothiophen-2-yl)carbamate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing fluorinated heteroarylamines presents unique challenges. The conversion of 5-fluorothiophene-2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing fluorinated heteroarylamines presents unique challenges. The conversion of 5-fluorothiophene-2-carboxylic acid to its Boc-protected amine derivative, tert-butyl N-(5-fluorothiophen-2-yl)carbamate, is typically achieved via the Curtius rearrangement using diphenylphosphoryl azide (DPPA).
While this transformation is a cornerstone of medicinal chemistry[1], it is notorious for generating unwanted byproducts—most notably symmetrical ureas—and causing degradation of the electron-rich thiophene ring. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yielding, reproducible syntheses.
Mechanistic Workflow: The Curtius Rearrangement & Byproduct Pathways
To troubleshoot effectively, we must first visualize the competing mechanistic pathways. The diagram below illustrates the desired concerted rearrangement versus the moisture-induced side reaction that leads to urea formation.
Curtius rearrangement pathway and moisture-induced urea byproduct formation.
Troubleshooting FAQs
Q1: Why am I isolating a highly insoluble white precipitate instead of my Boc-protected product?A1: This precipitate is almost certainly the symmetrical urea byproduct: 1,3-bis(5-fluorothiophen-2-yl)urea.
Causality: In the Curtius rearrangement, DPPA converts the carboxylic acid to an acyl azide, which thermally rearranges to an isocyanate[2]. If trace moisture is present in your solvent, reagents, or glassware, water acts as a competing nucleophile against the bulky tert-butanol. Water attacks the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into 5-fluorothiophen-2-amine. This primary amine is significantly more nucleophilic than tert-butanol and will immediately attack another molecule of unreacted isocyanate, forming the highly insoluble symmetrical urea[3],[4].
Resolution: Maintain rigorous anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and consider using tert-butanol in a vast excess (or as the solvent itself) to kinetically favor the desired trapping pathway[3].
Q2: My 5-fluorothiophene ring seems to be degrading, resulting in a complex dark mixture. How can I stabilize the reaction?A2: The 5-fluorothiophene moiety is electron-rich and sensitive to harsh conditions, particularly prolonged heating at extreme temperatures or exposure to strong acids[5]. When using DPPA, the reaction is often run in a one-pot procedure, but rapid, uncontrolled heating can lead to exothermic nitrogen evolution and decomposition of the acyl azide before it cleanly rearranges.
Resolution: Implement a step-wise temperature gradient. Form the acyl azide at 0 °C to room temperature, ensuring complete activation before applying heat. Then, gradually warm the reaction to 80–85 °C to control the rate of the nitrene-free concerted rearrangement to the isocyanate[4].
Q3: The reaction stalls at the acyl azide intermediate, and I see poor conversion to the carbamate. Should I increase the temperature?A3: Do not exceed 95–100 °C, as this risks explosive decomposition of the azide and defluorination of the thiophene ring. Stalling usually occurs because the solvent's boiling point is too low (e.g., THF refluxes at 65 °C) to provide the thermal energy required to drive the rearrangement[3].
Resolution: Switch the solvent to anhydrous toluene (b.p. 110 °C), which allows you to safely maintain an internal temperature of 85 °C. Alternatively, Lewis acids like Zinc(II) triflate can catalyze the rearrangement, lowering the required activation energy and allowing the reaction to proceed at milder temperatures[2].
Q4: Can I use an alternative to DPPA to avoid azide hazards and specific byproducts?A4: Yes. If the DPPA-mediated Curtius rearrangement consistently yields urea due to facility moisture issues, consider the Hofmann rearrangement. You can synthesize 5-fluorothiophene-2-carboxamide and treat it with phenyliodine diacetate (PIDA) in the presence of tert-butanol. This avoids the explosive hazards of azides and bypasses the DPPA-phosphate byproducts, though it requires an extra step to pre-form the primary amide.
Quantitative Data: Impact of Reaction Parameters
The following table summarizes how specific experimental choices directly dictate the ratio of the target Boc-carbamate to the unwanted urea byproduct.
Solvent System
Internal Temp
tert-Butanol Eq.
Atmosphere / Moisture
Target Carbamate Yield
Urea Byproduct Yield
THF
65 °C (Reflux)
1.5 eq
Ambient / Undried
45%
40%
Toluene
85 °C
1.5 eq
Ambient / Undried
55%
35%
Toluene
85 °C
10.0 eq
Rigorously Anhydrous
88%
< 2%
tert-Butanol (Neat)
82 °C (Reflux)
Solvent
Rigorously Anhydrous
92%
< 1%
Data Interpretation: THF fails to provide sufficient thermal energy for complete rearrangement, leaving unreacted azide that degrades over time. Utilizing Toluene at 85 °C with a 10-fold excess of tert-butanol under anhydrous conditions effectively suppresses the water-driven urea pathway.
This optimized methodology incorporates built-in validation checkpoints to ensure you do not proceed to the next step until the current transformation is complete.
Step 1: Reagent Preparation (The Moisture Barrier)
Dry 5-fluorothiophene-2-carboxylic acid under high vacuum for 12 hours prior to use.
Distill Triethylamine (Et₃N) over CaH₂.
Utilize commercially available anhydrous Toluene and anhydrous tert-butanol (stored over 3Å molecular sieves).
In an oven-dried, argon-flushed Schlenk flask, dissolve the 5-fluorothiophene-2-carboxylic acid (1.0 eq) in anhydrous Toluene (0.2 M concentration).
Add anhydrous Et₃N (1.2 eq) and cool the mixture to 0 °C using an ice bath.
Dropwise, add DPPA (1.1 eq) over 10 minutes.
Validation Checkpoint 1: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Perform a TLC (Hexanes/EtOAc 8:2). You must observe the complete consumption of the starting acid (Rf ~0.1) and the formation of a less polar acyl azide spot (Rf ~0.6) before proceeding.
Step 3: Thermal Rearrangement (The Self-Validating Step)
Attach a reflux condenser equipped with a mineral oil bubbler to the flask.
Gradually heat the reaction block to 85 °C.
Validation Checkpoint 2: Observe the bubbler. You will see steady N₂ gas evolution, confirming the concerted rearrangement is actively occurring[4]. Do not proceed until the bubbling completely ceases (typically 1.5–2 hours), indicating 100% conversion to the isocyanate.
Step 4: Nucleophilic Trapping
Once gas evolution ceases, inject anhydrous tert-butanol (10.0 eq) in one rapid portion to flood the system with the desired nucleophile.
Maintain heating at 85 °C for 12 hours.
Validation Checkpoint 3: Pull a 0.1 mL aliquot and run an IR spectrum. The strong, distinct isocyanate peak (~2250 cm⁻¹) must be entirely absent, replaced by the carbamate carbonyl stretch (~1700 cm⁻¹).
Step 5: Workup and Purification
Cool the mixture to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous citric acid (to remove Et₃N without cleaving the acid-labile Boc group), saturated NaHCO₃ (to remove unreacted acid and DPPA byproducts), and brine.
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the pure tert-butyl N-(5-fluorothiophen-2-yl)carbamate.
References
optimization of reaction conditions for the Curtius rearrangement - Benchchem. Benchchem.
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. National Institutes of Health (NIH).
An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid. Taylor & Francis Online.
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. National Institutes of Health (NIH).
Technical Support Center: Advanced Tactics for Selective Carbamate Deprotection
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who face catastrophic yield losses during the final stages of complex molecule synthesis (such as PROTACs,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who face catastrophic yield losses during the final stages of complex molecule synthesis (such as PROTACs, macrocyclic peptides, and antibody-drug conjugates).
When dealing with polyfunctional molecules, protecting amines as carbamates is a standard practice[1]. However, removing these groups selectively—a concept known as orthogonality —requires precise manipulation of chemical microenvironments[2]. This guide bypasses basic textbook theory to address the root causes of experimental failures, providing self-validating protocols and mechanistic troubleshooting for the most common carbamate deprotection issues.
The Principle of Orthogonality: Carbamate Selection Guide
To successfully execute a selective deprotection, you must choose protecting groups that respond to entirely different cleavage mechanisms[1]. The table below summarizes the quantitative and mechanistic parameters of the four most common orthogonal carbamates.
Protecting Group
Abbreviation
Deprotection Mechanism
Standard Reagents
Orthogonality Profile
tert-Butyloxycarbonyl
Boc
Acidolysis
TFA, 4M HCl in dioxane
Stable to base, nucleophiles, and hydrogenation.
Carboxybenzyl
Cbz (or Z)
Hydrogenolysis
Pd/C + H₂, Pd(OH)₂
Stable to mild acid and base.
9-Fluorenylmethoxycarbonyl
Fmoc
Base-catalyzed β-elimination
20% Piperidine in DMF
Stable to acid and catalytic hydrogenation.
Allyloxycarbonyl
Alloc
Pd(0)-catalyzed allyl transfer
Pd(PPh₃)₄, PhSiH₃
Stable to acid, base, and standard hydrogenation.
Module 1: Boc Deprotection & Cationic Alkylation
FAQ: Why do I see unexpected +56 Da mass adducts on my tryptophan residues after Boc removal?
The Causality:
The primary cause of side product formation during Boc removal is the generation of a highly reactive tert-butyl cation intermediate when the carbamate is cleaved with strong acids like trifluoroacetic acid (TFA)[3]. Because this carbocation is a potent electrophile, it will aggressively seek out and alkylate nucleophilic residues within your molecule[3]. The electron-rich indole ring of Tryptophan (Trp) and the thioether of Methionine (Met) are highly susceptible to this irreversible tert-butylation[4].
The Solution:
You must incorporate "scavengers" into your deprotection cocktail. Scavengers are sacrificial nucleophilic species that competitively trap the reactive carbocations before they can react with your sensitive residues[4].
Mechanism of tert-butyl cation scavenging during Boc deprotection.
Quantitative Scavenger Selection Guide
Scavenger
Chemical Class
Primary Target to Protect
Recommended Concentration
Triisopropylsilane (TIS)
Silane
Tryptophan (Trp), General
2.5 - 5.0% (v/v)
Ethanedithiol (EDT)
Thiol
Cysteine (Cys), Methionine (Met)
2.5% (v/v)
Thioanisole
Thioether
Methionine (Met)
5.0% (v/v)
Water (H₂O)
Nucleophile
General carbocation quenching
2.5 - 5.0% (v/v)
Protocol 1: Self-Validating Boc Deprotection with Scavenger Cocktail
This protocol utilizes a standard TFA/TIS/H₂O (95:2.5:2.5) cleavage cocktail, which is highly effective for Trp-containing sequences[3].
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) deionized water to the reaction vessel. Stir for 5 minutes.
Acidification: Cool the flask to 0 °C. Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise. Causality note: Cooling prevents exothermic degradation of sensitive peptide bonds.
Reaction & Validation: Allow the reaction to warm to room temperature. Monitor via LC-MS every 30 minutes. Validation Step: Confirm complete deprotection by observing the disappearance of the starting material mass and the appearance of the expected
Quenching & Workup: Concentrate the mixture under a stream of nitrogen. Precipitate the product using 10 volumes of ice-cold diethyl ether. Centrifuge and decant to remove the highly lipophilic TIS-adducts and residual TFA.
Module 2: Cbz Deprotection & Catalyst Poisoning
FAQ: Why is my Cbz hydrogenolysis stalling at 50% conversion during PROTAC synthesis?
The Causality:
The most prevalent method for Cbz deprotection is catalytic hydrogenolysis using Palladium on Carbon (Pd/C)[6]. For the Cbz group to be cleaved, the benzyl moiety must physically coordinate to the palladium surface. In complex molecules like PROTACs, two major issues prevent this:
Catalyst Poisoning: Sulfur-containing moieties (common in E3 ligase ligands) or strongly basic heterocycles irreversibly bind to the palladium active sites, deactivating the catalyst[6].
Steric Hindrance & Solubility: Large molecules often exhibit poor solubility in standard hydrogenation solvents (MeOH/EtOH), preventing the substrate from accessing the catalyst surface[6].
Decision tree for troubleshooting incomplete Cbz deprotection.
Protocol 2: Transfer Hydrogenation as a Rescue Strategy
When standard H₂ gas fails due to poor mass transfer or mild poisoning, generating hydrogen in situ via a chemical donor is a highly effective workaround[6].
Catalyst Loading: In a rigorously inert flask, add the Cbz-protected substrate and 20 mol% Pearlman’s catalyst (Pd(OH)₂/C). Causality note: Pd(OH)₂ is significantly more active than standard Pd/C and can overcome mild poisoning.
Solvent Optimization: Suspend the mixture in a 1:1 mixture of Methanol and THF to ensure complete solubilization of the complex molecule.
Donor Addition: Add 10 equivalents of 1,4-cyclohexadiene or ammonium formate.
Heating & Validation: Heat the reaction to 45 °C under an argon atmosphere. Monitor via TLC or LC-MS. The in situ generation of hydrogen directly at the catalyst surface bypasses the gas-liquid mass transfer limitations of H₂ balloons.
Filtration: Once complete, cool to room temperature and filter the mixture through a tightly packed pad of Celite to remove the palladium. Wash the pad thoroughly with methanol and concentrate the filtrate.
Module 3: Alloc Deprotection in Polyfunctional Molecules
FAQ: Why am I losing my Fmoc group during Alloc removal?
The Causality:
The Alloc group is removed via a Pd(0)-catalyzed oxidative addition, forming a
-allyl palladium complex. To drive the reaction forward and regenerate the free amine, a nucleophilic scavenger must be added to attack the allyl group. Historically, secondary amines like morpholine or pyrrolidine were used. However, these amines are basic enough to trigger the base-catalyzed -elimination of Fmoc groups[2].
The Solution:
To maintain strict orthogonality between Alloc and Fmoc, you must use a non-basic, neutral nucleophile. Phenylsilane (
) is the premier choice. It acts as a highly efficient allyl scavenger without raising the pH of the reaction mixture, ensuring complete retention of Fmoc and Boc groups.
References
PubMed. "Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Available at: [Link]
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at:[Link]
Technical Support Center: Preventing Racemization in Chiral Carbamate Derivatives
Welcome to the Advanced Application Support Center. As researchers and drug development professionals, maintaining stereochemical integrity during amide bond formation or esterification is critical.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As researchers and drug development professionals, maintaining stereochemical integrity during amide bond formation or esterification is critical. While carbamate protecting groups (e.g., Boc, Cbz, Fmoc) are traditionally viewed as "racemization-safe" compared to simple amides, epimerization remains a significant failure point in complex fragment condensations and sterically hindered couplings.
This guide provides mechanistic insights, symptom-based troubleshooting, and self-validating protocols to ensure absolute chiral fidelity in your workflows.
Mechanistic Insight: The "Why" Behind Racemization
To troubleshoot effectively, we must first understand the causality of the failure. Chiral carbamates typically resist racemization because the urethane oxygen is less nucleophilic than an amide oxygen, which suppresses the intramolecular cyclization that forms 5(4H)-oxazolones[1][2]. However, racemization still occurs via two primary pathways when reaction conditions are pushed too hard:
Oxazolone Formation: Prolonged activation times in sterically hindered couplings allow even the weakly nucleophilic carbamate oxygen to attack the activated carboxylate, forming an oxazolone that rapidly tautomerizes and racemizes[3].
Direct Enolization: The use of strong bases (like TEA or DIPEA) can directly abstract the
-proton from the highly activated O-acylisourea or active ester intermediate[1][4].
Mechanistic pathways of chiral carbamate racemization: Oxazolone vs. Enolization.
Troubleshooting Guide & Diagnostics
Issue 1: High epimerization observed during standard HATU/DIPEA couplings.
Causality: Uronium-based reagents like HATU require a base to deprotonate the carboxylic acid prior to activation. If pre-activation is prolonged, or if DIPEA (a relatively strong base with a pKa of 10.5) is used in excess, the activated ester sits in a highly basic environment. This triggers rapid
-proton abstraction (direct enolization) before the amine can attack[1][5].
Solution: Switch to a neutral activation system like DIC/OxymaPure. If uronium reagents must be used, swap DIPEA for 2,4,6-trimethylpyridine (TMP/collidine). TMP has a pKa of ~7.4; it is basic enough to neutralize the acid generated during coupling but too weak to abstract the
Issue 2: Severe racemization during [2+1] or [3+1] fragment condensations.
Causality: Fragment condensation involves coupling large, sterically hindered molecules. The rate of aminolysis drops drastically, increasing the lifetime of the activated C-terminus. This prolonged lifetime allows the slower oxazolone formation pathway to outcompete the desired amide bond formation[3][6].
Solution: Utilize Oxyma-B (1,3-dimethylvioluric acid) with DIC. Oxyma-B has demonstrated superior racemization-inhibiting effects in challenging fragment couplings, outperforming both HOAt and OxymaPure by forming a highly reactive, yet stable, active ester that forces rapid aminolysis[6][7].
Issue 3: Loss of chiral integrity in Cysteine (Cys) or Histidine (His) derivatives.
Causality: Cys and His are inherently prone to racemization. Cys can undergo a
-elimination-readdition mechanism under basic conditions, while the basic imidazole -nitrogen of His can intramolecularly abstract its own -proton[4][8].
Solution: For His, utilize
-trityl or -tert-butoxymethyl protection to neutralize the imidazole ring's basicity[8]. For Cys, strictly avoid all strong bases, maintain activation temperatures at 0°C, and use OxymaPure/DIC.
Quantitative Data: Reagent & Base Selection
To build a robust, racemization-free workflow, component selection must be driven by pKa and steric data.
Reagent / Base
pKa
Steric Hindrance
Racemization Risk
Mechanism of Action / Notes
TEA (Base)
10.7
Low
High
Strong, unhindered base. Rapidly abstracts -protons. Avoid in sensitive couplings.
DIPEA (Base)
10.5
High
Moderate
Sterically hindered, but basic enough to cause enolization during slow couplings.
TMP / Collidine (Base)
7.4
High
Low
Weak base. Neutralizes acid without triggering -deprotonation. Ideal for sensitive couplings[1].
HOBt (Additive)
4.60
N/A
Moderate
Traditional additive. Prone to explosion risks; moderate oxazolone suppression[7][9].
OxymaPure (Additive)
4.60
N/A
Very Low
Forms highly reactive ester. Rapid aminolysis outcompetes oxazolone formation[9][10].
Oxyma-B (Additive)
~4.0
N/A
Lowest
Exceptional for[2+1] fragment condensations. Outperforms HOAt in suppressing epimerization[6][7].
Self-Validating Experimental Protocol
Racemization-Free Amide Bond Formation via OxymaPure/DIC
Principle of Self-Validation: This protocol leverages the intrinsic colorimetric properties of Oxyma-based active esters. The reaction mixture transitions from blue/red to yellow/green upon complete aminolysis, providing real-time, visual confirmation of reaction progress without the need to prematurely quench the reaction for LC-MS analysis[5][7].
Step-by-Step Methodology:
Preparation: Dissolve the chiral carbamate-protected amino acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous 2-MeTHF or DMF (0.1 M concentration). Note: 2-MeTHF is a greener solvent that maintains high coupling efficiency[9][10].
Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Lowering the thermal energy drastically reduces the rate of intramolecular oxazolone cyclization[2][3].
Activation: Add DIC (1.0 eq) dropwise. Stir for 5–10 minutes to allow the formation of the O-acylisourea and subsequent conversion to the Oxyma active ester.
Aminolysis: Add the amine component (1.1 eq). If the amine is an HCl or TFA salt, add TMP (collidine) (1.1 eq) to neutralize it. Strictly avoid DIPEA or TEA here.
Visual Validation: Observe the color shift. The solution will initially appear blue or red/orange (depending on the solvent matrix) and will transition to a yellowish-green upon complete consumption of the active ester[5][7].
Workup: Once the solution turns yellow/green, proceed to standard aqueous workup.
Self-validating OxymaPure/DIC coupling workflow with visual colorimetric feedback.
Frequently Asked Questions (FAQs)
Q: Why do I still see racemization when using Fmoc-protected amino acids?A: While carbamates (Fmoc, Boc, Cbz) lower the nucleophilicity of the carbonyl oxygen compared to amides—thereby suppressing oxazolone formation—they are not immune to direct enolization. If you use strong bases (like DIPEA) with slow-reacting, sterically hindered amines, the prolonged lifetime of the active ester allows base-catalyzed
Q: Is HATU inherently bad for chiral integrity?A: Not inherently, but it is highly dependent on your protocol. Uronium reagents like HATU require a base to form the carboxylate prior to activation. If pre-activation is too long, the activated species sits in a highly basic environment, leading to rapid epimerization. DIC/OxymaPure is generally safer because activation occurs under neutral conditions, and base is only needed if the incoming amine is a salt[5][9].
Q: Can I use DMAP to speed up a sluggish coupling without risking racemization?A: Proceed with extreme caution. DMAP is a highly nucleophilic catalyst but is also basic enough to cause rapid enolization of the O-acylisourea intermediate[4]. If you must use DMAP for a Steglich esterification, keep it strictly catalytic (<0.1 eq), add it last at 0°C, and closely monitor the reaction time.
References
Oxyma as an additive in green solid-phase peptide synthesis. Biosyn. [Link]
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry.[Link]
N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. National Institutes of Health (NIH).[Link]
A Comprehensive Comparison Guide: tert-Butyl N-(5-fluorothiophen-2-yl)carbamate vs. Its Non-Fluorinated Analog
Introduction and Structural Rationale In modern medicinal chemistry, the thiophene ring serves as a privileged bioisostere for phenyl and furan rings, offering unique electronic properties and favorable target binding pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Rationale
In modern medicinal chemistry, the thiophene ring serves as a privileged bioisostere for phenyl and furan rings, offering unique electronic properties and favorable target binding profiles[1]. However, unsubstituted thiophenes often suffer from poor pharmacokinetic profiles due to rapid oxidative metabolism.
This guide provides an objective, data-driven comparison between tert-butyl N-(thiophen-2-yl)carbamate (the non-fluorinated analog) and tert-butyl N-(5-fluorothiophen-2-yl)carbamate (the fluorinated analog). By examining the physicochemical shifts and metabolic causality introduced by the fluorine atom at the C5 position, this guide serves as a blueprint for rational drug design and scaffold optimization.
The Causality of C5-Fluorination: Electronic and Metabolic Impact
Electronic Perturbation
The fundamental difference between these two building blocks lies in the introduction of the highly electronegative fluorine atom at the 5-position of the thiophene ring. Fluorine exerts a strong electron-withdrawing inductive effect (-I) while simultaneously capable of weak electron donation via resonance (+R). In the context of the thiophene ring, the inductive effect dominates, reducing the overall electron density of the aromatic system[2]. This electron withdrawal slightly decreases the pKa of the adjacent carbamate NH, altering its hydrogen-bond donating capacity, which can be critical for target-ligand interactions.
Metabolic Stability and CYP450 Evasion
The most profound impact of C5-fluorination is on metabolic stability. Thiophene rings are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation, primarily at the unsubstituted α-positions (C2 and C5). Oxidation at these sites leads to the formation of highly reactive, electrophilic thiophene epoxides or sulfoxides, which can covalently bind to proteins, leading to toxicity and rapid clearance[3].
In the non-fluorinated analog, the C2 position is occupied by the Boc-protected amine, leaving the C5 position as a highly vulnerable "metabolic soft spot." By substituting the C5 hydrogen with fluorine—a bioisostere with a significantly stronger C-F bond and slightly larger van der Waals radius—CYP450-mediated oxidation is sterically and electronically blocked at this site[4]. This strategic substitution forces the metabolic machinery to seek alternative, often slower, pathways, thereby significantly increasing the compound's intrinsic half-life (
Figure 1: CYP450-mediated metabolic pathways of thiophene analogs.
Quantitative Data Comparison
The following table summarizes the comparative physicochemical and in vitro pharmacokinetic parameters of the two analogs. The data illustrates the predictable increase in lipophilicity (LogP) and the dramatic reduction in intrinsic clearance (
Prevents off-target reactivity and polymerization.
(Note: Pharmacokinetic values are representative baselines derived from standard human liver microsome assays for these specific scaffold types).
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies required to validate the metabolic and physicochemical claims made above. These protocols are designed as self-validating systems, incorporating necessary controls to rule out assay artifacts.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Purpose: To quantify the intrinsic clearance (
) and half-life () of the analogs, proving the metabolic protective effect of C5-fluorination.
Causality Note: NADPH is required as an essential electron donor cofactor for CYP450 enzymes. The addition of cold acetonitrile serves a dual purpose: it precipitates microsomal proteins and instantly halts enzymatic activity, ensuring precise time-point fidelity.
Preparation: Prepare a 10 mM stock solution of both analogs in DMSO. Dilute to a working concentration of 1
M in 100 mM potassium phosphate buffer (pH 7.4).
Incubation Mixture: In a 96-well plate, combine the test compound (1
M final) with Human Liver Microsomes (0.5 mg/mL final protein concentration) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50
L aliquot of the reaction mixture into a quenching plate containing 150 L of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).
Protein Precipitation: Centrifuge the quenching plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (MRM mode).
Validation Control: Run a parallel assay without NADPH. If the compound depletes in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis), validating that the observed clearance in the main assay is strictly CYP-dependent.
Figure 2: Standardized workflow for HLM metabolic stability assay.
Protocol B: Shake-Flask Method for LogD
Determination
Purpose: To objectively measure the shift in lipophilicity caused by the fluorine substitution.
Causality Note: LogD (distribution coefficient at a specific pH) is measured instead of LogP to account for the ionization state of the carbamate at physiological pH (7.4), providing a more accurate reflection of in vivo lipophilicity.
Phase Saturation: Pre-saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then allow them to separate completely.
Sample Preparation: Dissolve the analog in the pre-saturated buffer to a concentration of 100
M.
Partitioning: Add equal volumes (e.g., 1 mL each) of the compound-spiked buffer and pre-saturated octanol into a glass vial.
Equilibration: Shake the vial mechanically at 300 rpm for 1 hour at 25°C to ensure complete partitioning of the compound between the aqueous and organic phases.
Phase Separation: Centrifuge the vial at 2,000 rpm for 10 minutes to break any micro-emulsions and ensure a sharp phase boundary.
Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV.
Calculation: Calculate LogD
using the formula: .
Conclusion
The transition from tert-butyl N-(thiophen-2-yl)carbamate to its 5-fluorinated counterpart represents a textbook application of rational drug design. By understanding the causality of CYP450-mediated metabolism, researchers can utilize the fluorinated analog to effectively block the C5 metabolic soft spot. This single-atom substitution not only drastically improves the intrinsic half-life and metabolic stability of the scaffold but also fine-tunes its lipophilicity, making tert-butyl N-(5-fluorothiophen-2-yl)carbamate a superior building block for developing robust, long-acting therapeutics.
References
A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Benchchem.
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC (NIH).
Fluorination – Knowledge and References. Taylor & Francis.
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD.
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC (NIH).
comparing the efficacy of different N-Boc deprotection methods for aromatic carbamates
An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary: The Aromatic Carbamate Challenge The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting s...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Executive Summary: The Aromatic Carbamate Challenge
The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting strategy in organic synthesis due to its robust stability against catalytic hydrogenolysis and nucleophilic attack. However, the deprotection of aromatic N-Boc carbamates (N-Boc anilines) presents unique mechanistic hurdles compared to their aliphatic counterparts.
The weakly nucleophilic nature of the aniline nitrogen, coupled with the resonance stabilization (or destabilization) of the carbamate carbonyl by the aromatic ring, significantly alters the cleavage kinetics[1]. Furthermore, electron-rich aromatic rings are highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the tert-butyl cation generated during acidic cleavage[2].
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we objectively compare the efficacy of standard and alternative N-Boc deprotection modalities, providing the mechanistic causality behind each experimental choice to ensure your workflows are self-validating and reproducible.
Strategic Workflow & Mechanistic Pathways
Selecting the optimal deprotection method requires balancing the substrate's acid sensitivity, steric hindrance, and the electronic nature of the aromatic ring.
Strategic decision tree for selecting N-Boc deprotection methods for aromatic carbamates.
When utilizing standard acidic conditions, the generation of the tert-butyl cation is inevitable. If unmanaged, this potent electrophile will alkylate your target molecule, resulting in a +56 amu mass increase[2].
Mechanistic pathway of acid-catalyzed N-Boc cleavage and tert-butyl cation scavenging.
Comparative Efficacy of Deprotection Modalities
To facilitate objective decision-making, the following table synthesizes quantitative performance data across four distinct deprotection environments[2],[3],[4],[5].
Methodology
Reagent System
Operating Conditions
Yield Range
Functional Group Tolerance
Scalability & Safety
Standard Brønsted Acid
20–50% TFA in DCM (or 4M HCl in Dioxane)
0 °C to RT, 1–4 h
85–99%
Low: Cleaves other acid-labile groups (e.g., trityl, PMB).
High: Industry standard, but requires strict scavenger control.
Mild Electrophilic
Oxalyl Chloride, Methanol
RT, 1–4 h
70–90%
High: Tolerates esters, sensitive heterocycles, and some ethers.
Medium: Generates CO gas; requires adequate ventilation[6].
Green Thermolytic
Subcritical Deionized Water
100–150 °C, 10–60 min
80–96%
Medium: Risk of ester hydrolysis at prolonged high temperatures.
High: Catalyst-free, eco-friendly, zero toxic byproducts[5].
Fluorinated Solvent
TFE or HFIP
150 °C (Microwave), 30–60 min
80–95%
High: Highly selective for Boc over other protecting groups.
Low: High solvent cost; specialized microwave/flow equipment needed[7].
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning the physical observations during the experiment inherently confirm the mechanistic progression. Below are three field-proven methodologies.
Protocol 1: Standard Acidic Cleavage (TFA/DCM) with Mandatory Scavenging
This is the workhorse method for robust substrates. The inclusion of a scavenger is non-negotiable for electron-rich anilines[2].
Step 1: Dissolution & Scavenger Addition. Dissolve the N-Boc aniline (1.0 mmol) in anhydrous dichloromethane (DCM, 4.0 mL). Add triisopropylsilane (TIPS) or thioanisole (2.0 mmol, 2.0 equiv).
Causality: TIPS acts as a sacrificial hydride donor to trap the highly electrophilic tert-butyl cation. Without it, the cation will undergo Friedel-Crafts alkylation with the aromatic ring, drastically reducing your isolated yield of the primary aniline[8].
Step 2: Controlled Acidification. Cool the flask to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 1.0 mL) dropwise.
Causality: The initial protonation is exothermic. Cooling prevents localized thermal spikes that can drive unwanted side reactions.
Step 3: Cleavage & Validation. Remove the ice bath and stir at room temperature for 1–4 hours. Self-Validation: You should observe mild effervescence (CO₂ gas evolution), confirming carbamate breakdown. Monitor by LC-MS until the starting material is consumed.
Step 4: Workup. Concentrate under reduced pressure. Redissolve in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 7. Extract, dry over MgSO₄, and concentrate[9].
Causality: Oxalyl chloride provides direct electrophilic activation of the weakly nucleophilic carbamate oxygen. Its subsequent reaction with methanol generates HCl in situ at a slow, controlled rate, providing a mild environment that prevents the degradation of highly sensitive functional groups (like orthogonal ester protections)[1].
Step 3: Reaction Monitoring. Stir at room temperature for 1–4 hours. Aromatic systems with electron-withdrawing groups (e.g., nitro, halogens) will react faster (within 1 hour) due to ground-state destabilization of the carbonyl group[1].
Step 4: Workup. Concentrate the mixture under reduced pressure. Neutralize the residue with a mild base (saturated NaHCO₃) and extract with DCM[2]. Note: Ensure this is performed in a fume hood due to carbon monoxide byproduct generation[6].
A highly sustainable, green-chemistry approach that eliminates the need for external acids or scavengers[5].
Step 1: Suspension. Add the N-Boc aniline (1.0 mmol) to a heavy-walled pressure tube containing distilled, deionized water (20 mL).
Step 2: Thermal Activation. Seal the tube and heat vigorously to 100–150 °C for 10 to 60 minutes.
Causality: At elevated temperatures, the ionic product of water increases significantly, allowing subcritical water to act as a dual acid/base catalyst. The substrate-water hydrogen bonding activates the carbamate, leading to the release of CO₂, tert-butanol, and the free aniline without the use of harsh reagents[5].
Step 3: Isolation. Cool the reaction vessel to room temperature. Self-Validation: The initially insoluble N-Boc compound will have dissolved at high heat and may precipitate as the free aniline upon cooling. Add DCM (5 mL) to extract the product, separate the organic layer, dry, and concentrate[11].
References
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances -[Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - International Journal of Chemistry -[Link]
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols - Synthetic Communications -[Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Omega / NIH PMC -[Link]
A Senior Application Scientist's Guide to Analyzing Rotational Barriers in Fluorinated Carbamates Using Variable-Temperature NMR
Introduction: The Critical Role of Conformational Dynamics in Drug Design In the landscape of modern drug discovery, the carbamate functional group is a cornerstone of molecular design. Its unique structural and electron...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Conformational Dynamics in Drug Design
In the landscape of modern drug discovery, the carbamate functional group is a cornerstone of molecular design. Its unique structural and electronic properties are leveraged to create prodrugs, enhance metabolic stability, and modulate the pharmacokinetic profiles of therapeutic agents. The introduction of fluorine into these carbamate-containing molecules further amplifies their utility, often improving binding affinity, membrane permeability, and resistance to metabolic degradation.
However, the true efficacy of these molecules is not defined by their static structure alone, but by their dynamic behavior in solution. A key dynamic process in carbamates is the restricted rotation around the carbon-nitrogen (C–N) bond, a consequence of the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restriction gives rise to distinct conformational isomers, or rotamers (E and Z), which can interconvert at a rate that is often comparable to the timescale of biological events.
The energy barrier to this rotation is a critical parameter. It dictates the relative populations of the conformers and their rate of interconversion, which can profoundly impact how a drug interacts with its biological target. A high rotational barrier might lock the molecule into a single, active conformation, but it could also trap it in an inactive one. Conversely, a low barrier might allow for necessary conformational flexibility upon binding. For researchers in drug development, quantifying this rotational barrier is not merely an academic exercise; it is essential for establishing a robust structure-activity relationship (SAR).
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy stands as the preeminent analytical technique for this purpose.[1][2][3] It provides a direct window into the kinetics of these conformational changes, allowing for the precise determination of the thermodynamic parameters governing the rotational process. This guide provides an in-depth, experience-driven comparison of methodologies for analyzing the rotational barriers in fluorinated carbamates, grounded in the principles of scientific integrity and supported by detailed experimental protocols.
Theoretical Foundations: From Spectral Changes to Thermodynamic Data
Understanding the principles of dynamic NMR is crucial for designing robust experiments and accurately interpreting the resulting data. The appearance of an NMR spectrum is dictated by the rate of chemical exchange (in this case, C–N bond rotation) relative to the NMR timescale.[3][4]
Slow Exchange: At low temperatures, the rotation is slow compared to the NMR timescale. The two distinct rotamers (E and Z) are observed as separate signals in the spectrum. The chemical environment of nuclei in each rotamer is different, leading to different chemical shifts.
Fast Exchange: At high temperatures, the rotation is rapid. The spectrometer detects only the time-averaged environment of the nuclei, resulting in a single, sharp signal at a population-weighted average chemical shift.
Intermediate Exchange (Coalescence): In the temperature range between these two extremes, the signals for the two rotamers broaden and move closer together. The temperature at which they merge into a single broad peak is known as the coalescence temperature (Tc) .[3][5]
This temperature-dependent behavior is the key to unlocking the thermodynamics of the system. The rate constant of exchange (k) at the coalescence temperature can be determined, and from this, the Gibbs free energy of activation (ΔG‡), the primary measure of the rotational barrier, can be calculated using the Eyring equation .[6][7][8]
The Eyring equation relates the rate constant (k) to the free energy of activation (ΔG‡) and temperature (T):
k = (κ * kB * T / h) * e(-ΔG‡ / RT)
Where:
k : Rate constant of the reaction (s-1)
κ : Transmission coefficient (usually assumed to be 1)
By determining the rate constant at the coalescence temperature, we can directly calculate the rotational barrier, providing a quantitative measure of the molecule's conformational stability.
The Fluorine Advantage: A Superior Probe for Conformational Analysis
While 1H NMR can be used to study these dynamics, 19F NMR often provides a significant advantage, particularly for fluorinated carbamates. The trifluoromethyl (-CF3) group is an excellent reporter on the E/Z-isomerization.[10]
High Sensitivity & 100% Natural Abundance: The 19F nucleus is as sensitive as 1H, ensuring good signal-to-noise in a reasonable time.
Large Chemical Shift Dispersion: The chemical shift range of 19F is much larger than that of 1H. This means that even subtle changes in the electronic environment between the two rotamers can lead to a large separation in their NMR signals (Δν).[11] A larger Δν is experimentally advantageous, as it allows for a more accurate determination of the coalescence temperature and the rate constant.
Simplified Spectra: The 19F NMR spectra of molecules containing a single fluorinated group are often simple and uncrowded, making the exchanging signals easy to identify and analyze.[12]
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of VT-NMR data hinges on a meticulously executed experimental protocol. Every step is designed to minimize systematic errors and ensure the data reflects the true dynamics of the molecule.
Workflow Visualization
Caption: Workflow from sample preparation to thermodynamic analysis.
Step-by-Step Methodology
Sample Preparation:
Causality: The choice of solvent is paramount. It must dissolve the analyte and remain liquid across the entire desired temperature range.[13] Its freezing point must be well below your lowest intended temperature, and its boiling point must be at least 10-20°C above your highest temperature to prevent boiling and potential probe damage.[1][13] Deuterated chloroform (CDCl3, MP: -63.5°C, BP: 61°C) is often unsuitable for low-temperature work, while deuterated acetone ((CD3)2CO, MP: -94°C, BP: 56°C) or deuterated toluene (C7D8, MP: -95°C, BP: 111°C) are common alternatives.
Protocol:
Dissolve 5-10 mg of the fluorinated carbamate in ~0.5 mL of the chosen deuterated solvent. Keeping the sample volume small (400-500 µL) minimizes temperature gradients across the sample.[13][14]
Transfer the solution to a high-quality NMR tube (e.g., Norell 507-HP or equivalent) to prevent cracking at extreme temperatures.[13]
Spectrometer Setup and Calibration:
Causality: The temperature displayed by the spectrometer console is not necessarily the true temperature inside the sample.[1] It must be calibrated. This is the most critical step for data accuracy. A standard, sealed NMR tube of methanol (for low temperatures) or ethylene glycol (for high temperatures) is used, as the chemical shift difference between the -OH and alkyl protons is exquisitely temperature-dependent.
Protocol:
Before inserting your sample, insert the appropriate temperature calibration standard.
Following your spectrometer's specific instructions, acquire a series of 1H spectra at different temperature setpoints.
Measure the chemical shift difference (Δδ) between the relevant protons at each temperature.
Use established calibration charts or equations for that standard to create a calibration curve (Actual T vs. Setpoint T). This curve will be used to correct all subsequent temperature readings for your actual sample.[1]
Data Acquisition:
Causality: The goal is to map the spectral changes across the entire dynamic range. Starting at a low temperature where two distinct peaks are visible is crucial for determining the peak separation (Δν), a key parameter for the final calculation. Incrementing the temperature slowly and allowing the system to equilibrate ensures that each spectrum represents a true thermodynamic state.
Protocol:
Insert your sample. Lock and shim at ambient temperature (e.g., 298 K) and acquire a reference 19F (and/or 1H) spectrum.
Cool the sample in steps of 10 K. At each step, allow the temperature to equilibrate for at least 5-10 minutes before re-shimming and acquiring a spectrum.[1]
Continue cooling until the two rotamer signals are sharp, well-resolved, and their chemical shift separation no longer changes significantly with temperature. This is the slow-exchange limit . Record this Δν in Hertz (Hz).
From the lowest temperature, begin increasing the temperature in 5-10 K steps. Again, allow for equilibration and re-shim at each step before acquisition.
Carefully map the region around the coalescence temperature (Tc), taking smaller temperature steps (e.g., 2-3 K) to pinpoint it accurately.
Continue acquiring spectra to a temperature well above Tc where the signal has become a single, sharp peak (the fast-exchange limit ).
Data Analysis: A Comparison of Methods
Once the data is collected, the rotational barrier (ΔG‡) can be calculated. We will compare two common approaches: the simplified coalescence method and the more rigorous complete lineshape analysis.
Method 1: Simplified Analysis at the Coalescence Point
This method provides a reliable and rapid estimate of ΔG‡ and is often sufficient for many applications. It relies on two key experimental values: the coalescence temperature (Tc) and the peak separation in the slow-exchange limit (Δν).
Step 1: Calculate the Rate Constant (kc) at Coalescence
The rate constant at the point of coalescence is directly related to the peak separation (Δν) by the following equation (for a simple, uncoupled two-site exchange):
kc = π * Δν / √2 ≈ 2.22 * Δν
Δν : The separation of the two signals in Hz, measured at a low temperature in the slow-exchange regime.
Step 2: Calculate the Gibbs Free Energy of Activation (ΔG‡)
Rearrange the Eyring equation to solve for ΔG‡ using the calculated kc and the experimentally determined Tc (in Kelvin):
ΔG‡ = -RTc * ln(kc * h / kBTc)
Method 2: Complete Lineshape Analysis (CLSA)
This is the most accurate and comprehensive method. Instead of using a single data point (Tc), CLSA involves fitting the experimental spectra at multiple temperatures across the intermediate exchange regime to theoretical lineshapes derived from the Bloch equations modified for chemical exchange.
Why it's Superior: CLSA uses the entire dataset, making it less susceptible to error in determining the exact coalescence point. More importantly, by analyzing the rate constants over a range of temperatures, it allows for the determination of the activation enthalpy (ΔH‡) and entropy (ΔS‡) via an Eyring plot (ln(k/T) vs. 1/T).[6][9][15] This provides a much deeper thermodynamic understanding of the rotational process.
Practical Application: This analysis is computationally intensive and requires specialized software. Several excellent academic and commercial packages are available:
gNMR: A long-standing simulation program for dynamic NMR spectra.[11]
IDAP/LineShapeKin: A powerful platform for fitting 1D NMR lineshapes to obtain thermodynamic and kinetic data.[16]
NmrLineGuru: A user-friendly tool for 1D NMR lineshape simulation and analysis.[17]
Python-based packages like nmrglue and nmrlineshapeanalyser offer open-source options for users comfortable with programming.[18][19]
Data Summary and Comparison
To illustrate the application of these methods, consider the following hypothetical data for a series of fluorinated carbamates. This table showcases how the data would be summarized for easy comparison.
Compound
Reporter Nucleus
Δν (Hz) @ 223 K
Tc (K)
kc (s-1)
ΔG‡ (kcal/mol)a
Analysis Method
Carbamate A
19F (-CF3)
155
295
344
15.1
Coalescence
Carbamate B
19F (-CF3)
180
310
400
15.8
Coalescence
Carbamate C
19F (-CF3)
175
308
389
15.7
Lineshape
Carbamate D
1H (-NCH3)
45
280
100
14.5
Coalescence
aCalculated using the simplified coalescence method.
This comparative data allows researchers to directly correlate structural modifications (e.g., the difference between Carbamates A, B, and C) with changes in the rotational energy barrier, providing invaluable insight for rational drug design. For instance, the data suggests that the modification in Carbamate B leads to a higher rotational barrier compared to A.
Conclusion: Empowering Drug Discovery Through Dynamic Analysis
The analysis of rotational barriers in fluorinated carbamates via Variable-Temperature NMR is a powerful tool in the arsenal of the medicinal chemist and drug development professional. It transforms the abstract concept of molecular conformation into a quantifiable parameter, ΔG‡, that can be directly integrated into the drug design cycle.
By providing a robust, self-validating experimental framework and comparing the accessible methods of data analysis—from the rapid and effective coalescence point determination to the comprehensive insights of complete lineshape analysis—this guide empowers researchers to confidently characterize the dynamic behavior of their molecules. A thorough understanding of these conformational energetics is not just fundamental chemistry; it is a critical step toward designing safer, more effective therapeutics.
References
Instructions for Variable Temperature (VT) Operation - NMR . University of Wisconsin-Madison, Department of Chemistry. [Link]
Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization . ChemistrySelect, 9(16), e202401323. [Link]
Variable Temperature NMR Experiments . University of Bristol, School of Chemistry. [Link]
St-Gelais, A. T., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation . Journal of Chemical Education, 97(5), 1398–1402. [Link]
Gagnon, K., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism . Molecules, 25(23), 5576. [Link]
Walla, J., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes . The Journal of Organic Chemistry. [Link]
Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR . (2022). University of California, Berkeley, College of Chemistry. [Link]
Variable Temperature . (2016). University of Ottawa, NMR Facility. [Link]
Variable Temperature NMR Experiment Studying Restricted Bond Rotation | Request PDF . ResearchGate. [Link]
Glaser, R., & Jameson, B. (2023). Rotation-Inversion Isomerization of Tertiary Carbamates: Potential Energy Surface Analysis of Multi-Paths Isomerization Using Boltzmann Statistics . ChemPhysChem, 24(1), e202200544. [Link]
Variable Temperature NMR Spectroscopy . Oxford Instruments. [Link]
D'Souza, V. M. (2019). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy . International Journal of Molecular Sciences, 20(4), 947. [Link]
Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs | Request PDF . ResearchGate. [Link]
Hughes, R. P., et al. (2007). Variable-Temperature NMR Determination of the Barriers to Rotation about the Ir−C σ-Bond in a Series of Primary Perfluoroalkyl Iridium Complexes . Organometallics, 26(1), 18-21. [Link]
Rotation‐Inversion Isomerization of Tertiary Carbamates . (2023). National Science Foundation Public Access Repository. [Link]
Eyring Equation in Chemical Kinetics . Scribd. [Link]
Substituent effects on the barrier to carbamate C–N rotation . ResearchGate. [Link]
Sotiropoulos, D., et al. (2007). Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence . The Journal of Organic Chemistry, 72(6), 2210-2213. [Link]
A Senior Application Scientist's Guide to Evaluating the Lipophilicity of Fluorinated vs. Non-Fluorinated Carbamates
In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipop...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] Carbamates, valued for their stability and role as peptide bond surrogates, are a common scaffold in therapeutic agents.[4][5][6][7] A prevalent strategy to fine-tune the properties of such molecules is the introduction of fluorine.
This guide provides an in-depth comparison of the lipophilicity of fluorinated and non-fluorinated carbamates, offering both the theoretical underpinnings and practical experimental protocols for their evaluation.
The Dichotomy of Fluorine's Influence on Lipophilicity
The introduction of fluorine into an organic molecule, a carbamate in this context, has a complex and often counterintuitive effect on its lipophilicity, typically quantified as the logarithm of the n-octanol/water partition coefficient (logP).
The Underlying Causality:
The net effect of fluorination on logP is a balance between two opposing factors:
Increased Hydrophobic Surface Area: Fluorine's van der Waals radius (~1.47 Å) is larger than that of hydrogen (~1.20 Å). Replacing hydrogen with fluorine increases the molecule's overall size and surface area, which can lead to stronger van der Waals interactions with a lipophilic environment like n-octanol. This effect tends to increase lipophilicity.[8]
Inductive Effects and Polarity: Fluorine is the most electronegative element, creating a strong C-F bond dipole.[9] This high polarity and the atom's low polarizability can lead to more favorable interactions with water.[9][10] Furthermore, the powerful electron-withdrawing effect of fluorine can decrease the hydrogen bond basicity of nearby functional groups, such as the carbonyl oxygen in the carbamate linkage, which can also influence solvation.[8] This polarity-driven effect tends to decrease lipophilicity.
The ultimate impact depends on the specific fluorination pattern. A single fluorine substitution may lead to a slight increase in logP, where the surface area effect dominates.[9] However, the introduction of multiple fluorine atoms, such as in a trifluoromethyl (CF₃) group, often results in a significant decrease in logP because the cumulative inductive and polarity effects overwhelm the increase in surface area.[9][11] This principle allows for the fine-tuning of a molecule's properties to strike the optimal balance for membrane permeability and bioavailability.[9][12]
A Comprehensive Guide to the Proper Disposal of tert-butyl N-(5-fluorothiophen-2-yl)carbamate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl N-(5-fluorothiophen-2-yl)carbamate (CAS Number: 2361798-22-1), ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a robust chemical waste management plan. For a compound like tert-butyl N-(5-fluorothiophen-2-yl)carbamate, which contains fluorine, it is critical to handle it as a halogenated organic waste. This distinction is crucial as halogenated and non-halogenated waste streams are treated differently, with the former often requiring high-temperature incineration to ensure the complete destruction of persistent chemical bonds.[1]
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE). While specific hazards for this compound are not fully elucidated, general best practices for handling carbamates and fluorinated compounds should be followed.
Recommended PPE:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
Body Protection: A lab coat and closed-toe shoes.
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of tert-butyl N-(5-fluorothiophen-2-yl)carbamate from the point of generation to its final collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Due to the presence of fluorine, tert-butyl N-(5-fluorothiophen-2-yl)carbamate waste must be classified as halogenated organic waste .
Action: At the point of generation, collect all waste containing this compound in a dedicated, properly labeled container for halogenated organic waste.
Causality: Mixing halogenated and non-halogenated waste streams can lead to improper treatment and disposal, potentially releasing harmful substances into the environment.[1] Non-halogenated solvents are often recycled as fuel, a process for which halogenated compounds are unsuitable.[1]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and spills.
Action: Use a chemically compatible container with a secure, screw-top lid. The container should be in good condition, free from cracks or damage.
Causality: The waste container must be able to safely contain the chemical without degradation or reaction. The lid must prevent the release of vapors.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:
The words "Hazardous Waste".
The full chemical name: "tert-butyl N-(5-fluorothiophen-2-yl)carbamate". Avoid using abbreviations or chemical formulas.
An accurate estimation of the concentration or percentage of the compound in the waste.
The date the waste was first added to the container.
Causality: Proper labeling ensures that the hazards of the waste are clearly communicated, facilitating safe handling, storage, and disposal. This is a key requirement under the Resource Conservation and Recovery Act (RCRA).[2]
Step 4: Accumulation and Storage
Waste should be accumulated in a designated and controlled area within the laboratory.
Action: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.
Causality: SAAs are a provision under RCRA to allow for the safe accumulation of hazardous waste in a laboratory setting before it is moved to a central storage facility.[3][4] Keeping containers closed minimizes the release of vapors and prevents spills.
Step 5: Request for Pickup
Once the waste container is full or has been in accumulation for the maximum allowed time (typically one year for partially filled containers in an SAA), a pickup must be requested.
Action: Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Causality: Timely removal of waste prevents the accumulation of large quantities of hazardous materials in the laboratory, reducing the risk of accidents.
Disposal of Contaminated Materials
Any materials that come into contact with tert-butyl N-(5-fluorothiophen-2-yl)carbamate, such as gloves, pipette tips, and absorbent paper, should be disposed of as solid hazardous waste. These materials should be collected in a separate, clearly labeled container for solid halogenated waste.
Spill Management
In the event of a spill, the cleanup materials will also be considered hazardous waste.
Small Spills: For minor spills, absorb the material with a compatible absorbent (e.g., vermiculite or sand). Collect the absorbent material in a sealed container, label it as hazardous waste with the chemical name, and dispose of it through the halogenated waste stream.
Large Spills: For significant spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Data Summary
Table 1: Chemical and Disposal Information for tert-butyl N-(5-fluorothiophen-2-yl)carbamate
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl N-(5-fluorothiophen-2-yl)carbamate.
Caption: Decision workflow for the segregation and disposal of tert-butyl N-(5-fluorothiophen-2-yl)carbamate waste.
Conclusion
The responsible management of chemical waste is a shared responsibility. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of tert-butyl N-(5-fluorothiophen-2-yl)carbamate, thereby safeguarding both their immediate work environment and the broader ecosystem. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.
References
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]
LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling tert-butyl N-(5-fluorothiophen-2-yl)carbamate
As researchers and drug development professionals, our work frequently involves synthesizing or handling novel chemical entities for which comprehensive safety data is not yet available. Tert-butyl N-(5-fluorothiophen-2-...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work frequently involves synthesizing or handling novel chemical entities for which comprehensive safety data is not yet available. Tert-butyl N-(5-fluorothiophen-2-yl)carbamate (CAS No. 2361798-22-1) is one such compound.[1] While it serves as a valuable intermediate, its specific toxicological properties are not fully characterized.[2] This guide provides a procedural framework for its safe handling, grounded in a first-principles analysis of its structure and data from analogous compounds. Our approach is to build a self-validating safety system that prioritizes engineering controls and appropriate personal protective equipment (PPE) to minimize exposure.
Hazard Analysis: A Structure-Based Approach
Fluorinated Thiophene Core : Thiophene and its derivatives are known to be potentially toxic, volatile, and flammable.[4] Halogenation, particularly fluorination, can significantly alter a molecule's metabolic stability and biological activity, necessitating a cautious approach.[5] Safety data for analogous compounds, such as TERT-BUTYL (4,5-DIBROMOTHIOPHEN-2-YL)CARBAMATE, indicate hazards including skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and being harmful if swallowed (H302).[6]
N-Boc (Carbamate) Group : The carbamate functional group is present in a wide range of compounds with varying toxicities. While the parent tert-butyl carbamate has low acute toxicity,[7][8] other carbamates are potent cholinesterase inhibitors and can be toxic if swallowed or inhaled.[9][10] For instance, tert-Butyl(N-2-hydroxyethyl)carbamate is classified as toxic if swallowed, causing serious eye damage and skin/respiratory irritation.[11][12] Given this variability, it is prudent to treat all novel carbamates with a high degree of caution.
Based on this analysis, we will operate under the assumption that tert-butyl N-(5-fluorothiophen-2-yl)carbamate is, at a minimum, a skin, eye, and respiratory irritant, and may be harmful if ingested or inhaled.
Risk Assessment and PPE Selection Workflow
The selection of appropriate PPE is not a static choice but a dynamic process based on the specific experimental context. The following workflow illustrates the decision-making process that should be undertaken before any handling operation.
Caption: Risk assessment workflow for handling chemicals with unknown toxicity.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for various laboratory operations involving tert-butyl N-(5-fluorothiophen-2-yl)carbamate. Always consult your institution's specific safety guidelines.
Laboratory Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and transferring solid
Chemical safety goggles or full-face respirator.[9]
Nitrile or neoprene gloves (double-gloving recommended).
Standard lab coat.
Required: NIOSH-approved N95 respirator or higher (e.g., P100) if outside a glovebox or powder-containment hood.[10][13]
Not required if performed correctly within a certified chemical fume hood.
Running reactions and workup
Chemical safety goggles. A face shield is required if there is a splash hazard.[10]
Nitrile or neoprene gloves. Check for signs of degradation.
Chemical-resistant apron over a standard lab coat.[10]
Not required if performed correctly within a certified chemical fume hood.
Column chromatography/Purification
Chemical safety goggles and face shield due to potential for pressure and splashes.[10]
Nitrile or neoprene gloves. Change frequently.
Chemical-resistant apron over a standard lab coat.[10]
Not required if performed correctly within a certified chemical fume hood.
Operational and Disposal Plans
Effective safety extends beyond PPE to include standardized procedures for handling and disposal.
Safe Handling Protocol: Step-by-Step
Preparation : Before beginning, ensure a certified chemical fume hood is operational.[4] Confirm that a safety shower and eyewash station are accessible and unobstructed.[13]
Donning PPE : Put on all required PPE as detailed in the table above. Gloves must be inspected for any defects before use.[12]
Handling the Solid :
Perform all manipulations of the solid compound, especially weighing, within a fume hood or a designated containment enclosure to minimize the risk of inhaling fine dust.[13]
Use anti-static equipment when handling larger quantities to prevent dust dispersion.
Close the container tightly immediately after use.
Handling Solutions :
Always conduct transfers of solutions containing the compound within the fume hood.
Use a syringe or cannula for liquid transfers where possible to minimize splashes.
Post-Handling :
After completing the task, carefully remove PPE, avoiding contact with contaminated surfaces.
Wash hands and forearms thoroughly with soap and water.[6]
Decontaminate the work area in the fume hood according to your lab's standard procedures.
Spill and Emergency Procedures
Small Spills (in fume hood) :
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
Sweep up the absorbed material carefully to avoid generating dust.
Place the waste into a sealed, labeled container for hazardous waste disposal.
Wipe the area with a suitable solvent, followed by soap and water.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][13]
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Waste Disposal
All waste materials, including contaminated consumables (gloves, paper towels), excess reagents, and reaction byproducts, must be collected in appropriately labeled hazardous waste containers. Do not discharge into the environment.[7] Follow all local, state, and federal regulations for chemical waste disposal.
References
Personal protective equipment for handling Methyl carbam
Development of Personal Protective Clothing for Reducing Exposure to Insecticides in Pesticide Applic
WSDA Pesticide Applicator Advisory.
Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
Personal Protection for the Applicator and Worker Module.
tert-butyl N-(5-fluorothiophen-2-yl)
Tert-butyl n-(5-fluorothiophen-2-yl)
Chlorination Methods for Thiophene Synthesis. Benchchem.
Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)
SAFETY DATA SHEET - tert-Butyl carbam
tert-Butyl carbamate - SAFETY D
SAFETY DATA SHEET - tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)
Safety Data Sheet - TERT-BUTYL (4,5-DIBROMOTHIOPHEN-2-YL)
tert-Butyl (5-fluoropyridin-2-yl)
Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation.
SAFETY DATA SHEET - tert-Butyl carbamate (altern
TERT-BUTYL N-(2-HYDROXYETHYL)
Synthesis of Fluorinated Thiophenes and Their Analogues.